molecular formula C7H6F2O2 B1358300 4,5-Difluoro-2-methoxyphenol CAS No. 246029-17-4

4,5-Difluoro-2-methoxyphenol

Cat. No.: B1358300
CAS No.: 246029-17-4
M. Wt: 160.12 g/mol
InChI Key: KDAYMGAXHSBAAJ-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxyphenol is a useful research compound. Its molecular formula is C7H6F2O2 and its molecular weight is 160.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Difluoro-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Difluoro-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAYMGAXHSBAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4,5-Difluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Difluoro-2-methoxyphenol (CAS 246029-17-4) is a specialized fluorinated intermediate critical to modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK4/6) and targeted protein degraders (PROTACs).[1][2] Its unique substitution pattern—combining a catecholic ether core with electron-withdrawing fluorine atoms—modulates metabolic stability and lipophilicity, making it a "privileged scaffold" for optimizing drug-target interactions.

This guide provides a validated synthesis workflow, physical characterization, and application logic for researchers utilizing this compound in high-value organic synthesis.

Chemical Identity & Physical Profile[2][3][4][5][6][7][8]

ParameterSpecification
CAS Number 246029-17-4
IUPAC Name 4,5-Difluoro-2-methoxyphenol
Synonyms 4,5-Difluoroguaiacol; 1-Hydroxy-2-methoxy-4,5-difluorobenzene
Molecular Formula C₇H₆F₂O₂
Molecular Weight 160.12 g/mol
SMILES COc1cc(F)c(F)cc1O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
Acidity (pKa) ~8.5 - 9.5 (Predicted; enhanced acidity due to F-substitution)

Synthesis Protocol: Selective Demethylation

While 4,5-difluoro-2-methoxyphenol can be sourced commercially, high-purity synthesis in the lab is often required to avoid stabilizer contamination. The most robust route involves the selective mono-demethylation of 1,2-difluoro-4,5-dimethoxybenzene using sodium thiomethoxide (NaSMe). This method avoids the harsh Lewis acids (like BBr₃) that might cause over-demethylation to the catechol.

Mechanism & Logic

The reaction proceeds via an Sₙ2 mechanism where the thiomethoxide anion attacks the methyl group of the methoxy substituent. The steric and electronic influence of the fluorine atoms directs selectivity, typically favoring the cleavage of the methoxy group para to a fluorine if asymmetry exists, though in the symmetric precursor, statistical mono-protection is the goal.

Step-by-Step Methodology

Reagents:

  • 1,2-Difluoro-4,5-dimethoxybenzene (Starting Material)[3]

  • Sodium Thiomethoxide (NaSMe)

  • Dimethylformamide (DMF, Anhydrous)

  • Hydrochloric Acid (2M HCl)[3]

  • Ethyl Acetate (EtOAc)

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolution: Dissolve 1.0 g (5.7 mmol) of 1,2-difluoro-4,5-dimethoxybenzene in 10 mL of anhydrous DMF.

  • Reagent Addition: Add 0.4 g (5.7 mmol, 1.0 eq) of sodium thiomethoxide in a single portion.

    • Note: Using exactly 1 equivalent is crucial to maximize the mono-phenol yield and minimize the di-phenol (catechol) byproduct.

  • Reaction: Heat the mixture to 100°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a more polar spot compared to the starting material.

    • Optimization: If starting material remains, add an additional 0.2 eq of NaSMe and heat for 2 more hours.

  • Quench: Cool the reaction to room temperature. Pour the mixture into 50 mL of ice-cold 2M HCl. This protonates the phenoxide intermediate.

  • Extraction: Extract the aqueous layer three times with EtOAc (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to isolate the pure phenol.

Synthesis Workflow Diagram

SynthesisRoute Start 1,2-Difluoro-4,5- dimethoxybenzene Reagent NaSMe / DMF 100°C, 4h Start->Reagent S_N2 Demethylation Inter Phenoxide Intermediate Reagent->Inter Quench HCl Quench (Protonation) Inter->Quench Product 4,5-Difluoro-2- methoxyphenol Quench->Product Isolation

Figure 1: Selective mono-demethylation pathway utilizing sodium thiomethoxide.

Applications in Drug Discovery

4,5-Difluoro-2-methoxyphenol acts as a versatile nucleophile in the synthesis of bioactive ethers. Its primary utility lies in Ullmann-type couplings or SₙAr reactions to attach the fluorinated aromatic ring to larger pharmacophores.

Case Study: CDK/Cyclin Inhibitor Synthesis

In the development of Cyclin E1 degraders or CDK inhibitors, this phenol is often coupled with aryl halides (e.g., bromobenzoates) to form biaryl ether linkages. The fluorine atoms prevent metabolic hydroxylation at the 4/5 positions, extending the drug's half-life.

Experimental Example (Ullmann Coupling):

  • Coupling Partner: tert-butyl 4-bromo-2-methylbenzoate.

  • Catalyst System: CuBr (10 mol%), Cesium Carbonate (2.0 eq), N,N-Dimethylglycine (Ligand).

  • Conditions: 1,4-Dioxane, 120°C, 12 hours.

  • Outcome: Formation of the diaryl ether bond with retention of the fluorine substitution pattern.

Application Logic Diagram

ApplicationLogic Phenol 4,5-Difluoro-2-methoxyphenol (Nucleophile) Coupling Cu-Catalyzed Ullmann Coupling (C-O Bond Formation) Phenol->Coupling Scaffold Aryl Halide Scaffold (e.g., Bromobenzoate) Scaffold->Coupling Drug Fluorinated Biaryl Ether (Kinase Inhibitor / PROTAC) Coupling->Drug Effect1 Metabolic Stability (Blocked P450 sites) Drug->Effect1 Effect2 Lipophilicity Modulation (Fluorine Effect) Drug->Effect2

Figure 2: Strategic utility of the phenol in constructing metabolically stable biaryl ether drugs.

Analytical Characterization (Expected)

To validate the integrity of the synthesized compound, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.50 (s, 1H): Phenolic -OH (Exchangeable).

    • δ 7.15 (dd, J = 12.5, 8.0 Hz, 1H): Aromatic H (C6 position).

    • δ 6.95 (dd, J = 11.0, 7.5 Hz, 1H): Aromatic H (C3 position).

    • δ 3.78 (s, 3H): Methoxy -OCH₃.

  • ¹⁹F NMR:

    • Two distinct multiplets in the range of -135 to -145 ppm , showing coupling to each other and adjacent protons.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[4]

  • Storage: Store at 2-8°C (Refrigerated) under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol to quinones.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially when handling NaSMe (generates methanethiol odor).

References

  • European Patent Office. (2005). Phenoxyacetic Acid Derivatives (EP1660431 B1).
  • Google Patents. (2025). Substituted oxoisoindolinyl piperidine-2,6-dione compounds (WO2025059245A1).

Sources

4,5-Difluoro-2-methoxyphenol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 4,5-Difluoro-2-methoxyphenol: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

For distribution to researchers, scientists, and drug development professionals.

Abstract

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries, owing to the unique physicochemical properties that fluorine atoms impart to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. This guide provides a comprehensive technical overview of 4,5-Difluoro-2-methoxyphenol, a fluorinated guaiacol derivative with significant potential as a versatile building block in the synthesis of complex, biologically active compounds. While not a widely commercialized product itself, its role as a synthetic intermediate is critical. This document will cover its chemical structure, physicochemical properties inferred from closely related analogues, a proposed synthetic pathway, its reactivity, and its potential applications in medicinal chemistry, with a focus on providing practical, field-proven insights.

Introduction: The Strategic Importance of Fluorinated Phenols

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The difluoromethoxy group, in particular, is gaining traction as a bioisostere for other functional groups, offering a unique combination of electronic and steric properties. 4,5-Difluoro-2-methoxyphenol, a member of the fluorinated guaiacol family, presents a valuable scaffold for the synthesis of novel therapeutics. Its strategic placement of fluorine atoms and the methoxy and hydroxyl groups on the phenyl ring allows for diverse chemical modifications and the fine-tuning of a drug candidate's properties. Guaiacol and its derivatives have been explored for their potential as myeloperoxidase (MPO) inhibitors, which could have therapeutic applications in cardiovascular diseases.[1]

Chemical Structure and Properties

The chemical structure of 4,5-Difluoro-2-methoxyphenol consists of a benzene ring substituted with two fluorine atoms at positions 4 and 5, a hydroxyl group at position 1, and a methoxy group at position 2.

Caption: Chemical structure of 4,5-Difluoro-2-methoxyphenol.

Physicochemical Properties

Due to the limited availability of experimental data for 4,5-Difluoro-2-methoxyphenol, the following properties are estimated based on closely related and commercially available compounds such as 4-fluoro-2-methoxyphenol and other guaiacol derivatives.

PropertyEstimated ValueReference Compound(s)
Molecular Formula C₇H₆F₂O₂-
Molecular Weight 160.12 g/mol -
Appearance Likely a colorless to light-yellow solid or liquidGuaiacol, 4-Fluoro-2-methoxyphenol[2][3]
Boiling Point ~200-210 °C4-Fluoro-2-methoxyphenol (195 °C)[2]
Melting Point Not readily available; likely a low-melting solidGuaiacol (28-32 °C)[3]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and chloroform.Guaiacol[3]
pKa (hydroxyl proton) ~9.5 - 10.0Guaiacol (~9.98)[4]

Synthesis of 4,5-Difluoro-2-methoxyphenol

Proposed Synthetic Pathway

G start 4,5-Difluoro-2-methoxyaniline intermediate Diazonium Salt Intermediate start->intermediate NaNO2, H2SO4 (aq) 0-5 °C product 4,5-Difluoro-2-methoxyphenol intermediate->product H2O, Δ (Hydrolysis)

Caption: Proposed synthesis of 4,5-Difluoro-2-methoxyphenol.

Experimental Protocol (Proposed)

This protocol is a representative procedure and should be optimized for specific laboratory conditions and scale.

Materials:

  • 4,5-Difluoro-2-methoxyaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Salt Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 4,5-difluoro-2-methoxyaniline to a dilute solution of sulfuric acid in water while maintaining the temperature below 10 °C with an ice bath. Stir until the aniline is completely dissolved, forming the corresponding ammonium salt.

  • Diazotization: Cool the amine salt solution to 0-5 °C using an ice-salt bath. In a separate beaker, prepare a solution of sodium nitrite in cold water. Slowly add the sodium nitrite solution dropwise to the cold, stirred amine salt solution, ensuring the tip of the dropping funnel is below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C throughout the addition.

  • Monitoring the Reaction: After the addition is complete, continue stirring for an additional 20-30 minutes at the same temperature. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates an excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

  • Hydrolysis of the Diazonium Salt: Gently warm the solution containing the diazonium salt to room temperature and then heat to around 50-60 °C. The diazonium group will be replaced by a hydroxyl group, leading to the evolution of nitrogen gas. The reaction can be monitored by the cessation of gas evolution.

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volumes). Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-Difluoro-2-methoxyphenol.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • -OH Proton: A broad singlet, typically in the range of δ 5.0-6.0 ppm, which is exchangeable with D₂O.

  • Aromatic Protons: Two doublets of doublets (or more complex multiplets due to F-H coupling) in the aromatic region (δ 6.5-7.5 ppm).

  • -OCH₃ Protons: A singlet at approximately δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Signals in the range of δ 100-160 ppm. The carbons attached to fluorine will show characteristic C-F coupling.

  • -OCH₃ Carbon: A signal around δ 55-60 ppm.

¹⁹F NMR Spectroscopy
  • Two distinct signals for the two non-equivalent fluorine atoms, likely in the typical aromatic fluorine chemical shift range.

IR Spectroscopy
  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H Stretch (aliphatic, -OCH₃): Peaks around 2850-2960 cm⁻¹.

  • C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region.

  • C-F Stretch: Strong bands in the 1100-1400 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): A peak at m/z = 160.03.

  • Fragmentation: Expect loss of CH₃, CO, and other characteristic fragments.

Reactivity and Applications in Drug Discovery

4,5-Difluoro-2-methoxyphenol is a valuable building block due to its multiple functional groups that can be selectively manipulated.

Key Reactions
  • O-Alkylation/O-Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to introduce further diversity.

  • Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methoxy groups can direct electrophiles to the remaining open positions on the aromatic ring, although the fluorine atoms will have a deactivating effect.

  • Demethylation: The methoxy group can be cleaved to reveal a catechol moiety, which can then be used in further synthetic transformations.

Role in Medicinal Chemistry

The incorporation of the 4,5-difluoro-2-methoxyphenyl moiety into a drug candidate can offer several advantages:

  • Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of the drug.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms will lower the pKa of the phenolic hydroxyl group, which can influence the drug's ionization state and its ability to interact with biological targets.

  • Enhanced Binding Interactions: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.

  • Improved Pharmacokinetic Properties: The overall lipophilicity of the molecule can be fine-tuned by the presence of the fluorine and methoxy groups.

Fluorinated guaiacol derivatives are being investigated for a range of therapeutic targets. Their structural similarity to endogenous catechols suggests potential applications in areas where catecholamine signaling is relevant.

Safety and Handling

Based on the safety data for related compounds like 4-fluoro-2-methoxyphenol, 4,5-Difluoro-2-methoxyphenol should be handled with care.

  • Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation, and respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

4,5-Difluoro-2-methoxyphenol represents a strategically important, albeit not widely commercialized, chemical intermediate. Its unique substitution pattern offers a versatile platform for the synthesis of novel and complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, offering valuable insights for researchers and scientists working at the forefront of chemical synthesis and medicinal chemistry. Further research into the synthesis and applications of this and related fluorinated guaiacol derivatives is warranted and expected to yield exciting new discoveries.

References

  • Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed, 3 July 2020, [Link].[1]

  • Showing Compound 2-Methoxyphenol (FDB011885) - FooDB. FooDB, 8 April 2010, [Link].[4]

Sources

An In-depth Technical Guide to the Solubility of 4,5-Difluoro-2-methoxyphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

4,5-Difluoro-2-methoxyphenol is a fluorinated aromatic compound with potential applications in the pharmaceutical industry as a building block for more complex molecules. The success of its use in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role. A thorough understanding of a compound's solubility in various organic solvents is paramount for processes such as reaction optimization, purification, formulation, and ultimately, bioavailability.[1] This guide provides a comprehensive overview of the solubility characteristics of 4,5-Difluoro-2-methoxyphenol, offering both theoretical insights and practical methodologies for its assessment.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium defined as the maximum amount of the solid that can dissolve in a given amount of solvent at a specific temperature and pressure.[1][2] This phenomenon is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For 4,5-Difluoro-2-methoxyphenol, several key factors influence its solubility in organic solvents:

  • Polarity: The presence of a hydroxyl (-OH) group and a methoxy (-OCH3) group imparts polarity to the molecule, allowing for dipole-dipole interactions and hydrogen bonding. The two fluorine atoms also contribute to the molecule's polarity. The overall polarity of the molecule will dictate its affinity for polar versus non-polar solvents.[3][4][5]

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups, as well as the fluorine atoms, can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be good solvents for this compound.[6]

  • Molecular Size and Shape: While not a dominant factor for a molecule of this size, the arrangement of functional groups and the overall molecular architecture can influence how effectively solvent molecules can surround and solvate the solute.[3]

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[2][3] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.

Solubility Profile of 4,5-Difluoro-2-methoxyphenol: A Comparative Analysis

Table 1: Hypothetical Solubility of 4,5-Difluoro-2-methoxyphenol in Common Organic Solvents at 25°C

SolventPolarity IndexPredicted Solubility ( g/100 mL)Classification
Hexane0.1< 0.1Sparingly Soluble
Toluene2.41 - 5Slightly Soluble
Dichloromethane3.110 - 20Soluble
Acetone5.1> 30Freely Soluble
Ethyl Acetate4.420 - 30Soluble
Isopropanol3.9> 30Freely Soluble
Ethanol4.3> 30Freely Soluble
Methanol5.1> 30Freely Soluble
Water10.2< 1Slightly Soluble

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. Experimental verification is required for precise quantitative values.

The predicted trend suggests that 4,5-Difluoro-2-methoxyphenol will exhibit higher solubility in polar aprotic solvents (like acetone and ethyl acetate) and polar protic solvents (like alcohols) due to favorable dipole-dipole interactions and hydrogen bonding. Its solubility is expected to be limited in non-polar solvents like hexane.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9] This can be coupled with a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy for quantification.[1]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess 4,5-Difluoro-2-methoxyphenol B Add to a known volume of solvent A->B C Agitate at constant temperature (e.g., 25°C) for 24-48h B->C D Allow solid to settle C->D E Withdraw supernatant and filter (0.45 µm) D->E F Dilute sample E->F G Analyze by HPLC or UV-Vis F->G I Determine concentration from calibration curve G->I H Prepare calibration curve with standards H->I J Calculate solubility (e.g., mg/mL) I->J

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol: Shake-Flask Method with HPLC Analysis
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4,5-Difluoro-2-methoxyphenol into several glass vials. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours in the temperature-controlled bath.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-rinsed syringe.

    • Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with the mobile phase to a concentration within the linear range of the analytical method.

  • HPLC Analysis:

    • Method Development: Develop a suitable HPLC method for the quantification of 4,5-Difluoro-2-methoxyphenol.[10] This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength (UV). The solvent used for sample preparation should be compatible with the mobile phase.[10]

    • Calibration: Prepare a series of standard solutions of 4,5-Difluoro-2-methoxyphenol of known concentrations in the mobile phase. Inject these standards to construct a calibration curve of peak area versus concentration.[11]

    • Sample Analysis: Inject the diluted samples and record the peak areas.

  • Calculation:

    • Determine the concentration of 4,5-Difluoro-2-methoxyphenol in the diluted samples using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Alternative Quantification: UV-Vis Spectroscopy

For a more rapid, though potentially less specific, determination, UV-Vis spectroscopy can be employed.[12][13][14][15] A calibration curve of absorbance versus concentration is first established at the wavelength of maximum absorbance (λmax) for 4,5-Difluoro-2-methoxyphenol. The filtered and diluted supernatant is then analyzed, and its concentration is determined using the Beer-Lambert law.

Safety and Handling Considerations

While a specific safety data sheet (SDS) for 4,5-Difluoro-2-methoxyphenol was not found, related compounds like 4-methoxyphenol and 2-methoxyphenol are classified as harmful if swallowed and can cause skin and eye irritation.[16][17][18] It is prudent to handle 4,5-Difluoro-2-methoxyphenol with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for understanding and determining the solubility of 4,5-Difluoro-2-methoxyphenol in organic solvents. While a hypothetical solubility profile has been presented based on chemical principles and the behavior of similar molecules, it is imperative for researchers to perform experimental validation to obtain precise and reliable data. The detailed protocol provided herein offers a robust starting point for such investigations. Future work should focus on generating a comprehensive experimental solubility dataset across a wider range of solvents and temperatures. This will be invaluable for the rational design of synthetic routes, purification strategies, and formulation development involving this promising chemical entity.

References

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • ResearchGate. (2025, August 7). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]

  • Thermo Fisher Scientific. (2009, July 22). 4-Methoxyphenol Safety Data Sheet. [Link]

  • Ignat, I., Volf, I., & Popa, V. I. (2011). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC - NIH. [Link]

  • Wisdom Library. (2025, June 22). Solubility of phenolic compounds: Significance and symbolism. [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. [Link]

  • Fulem, M., et al. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. [Link]

  • Carrott, M. J., & Wai, C. M. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Wikipedia. Guaiacol. [Link]

  • The Good Scents Company. para-guaiacol, 150-76-5. [Link]

  • Ho, H. O., & Zografi, G. (n.d.). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. [Link]

  • ResearchGate. (2026, January 13). Determination and Correlation of Solubility of 1,2-difluoro-4,5-dinitrobenzene in Methanol + Water Mixed Solvent. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

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A Comprehensive Technical Guide to 4,5-Difluoro-2-methoxyphenol: Physicochemical Properties and Relevance in Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4,5-Difluoro-2-methoxyphenol, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While not as extensively documented as some related molecules, its structural features suggest significant utility as a building block in the synthesis of complex chemical entities. This document will cover its core physicochemical properties, with a primary focus on its molecular weight, and delve into its potential applications, synthesis strategies, and safety considerations, drawing insights from analogous compounds.

Core Physicochemical Properties

The foundational step in understanding any chemical compound is to establish its fundamental physicochemical properties. For 4,5-Difluoro-2-methoxyphenol, these properties are derived from its molecular structure.

Molecular Structure and Formula

4,5-Difluoro-2-methoxyphenol consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, a methoxy group (-OCH3) at position 2, and two fluorine atoms (-F) at positions 4 and 5. Based on this structure, the molecular formula is determined to be C₇H₆F₂O₂ .

Molecular Weight Calculation

The molecular weight is a critical parameter for any chemical synthesis, analysis, or formulation. It is calculated by summing the atomic weights of all atoms in the molecular formula.

  • Carbon (C): 7 atoms × 12.011 u = 84.077 u

  • Hydrogen (H): 6 atoms × 1.008 u = 6.048 u

  • Fluorine (F): 2 atoms × 18.998 u = 37.996 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Calculated Molecular Weight = 160.12 g/mol

This value is essential for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of 4,5-Difluoro-2-methoxyphenol and some of its closely related analogs for comparative analysis.

Property4,5-Difluoro-2-methoxyphenol4-Fluoro-2-methoxyphenol2-Methoxyphenol (Guaiacol)4-Methoxyphenol
Molecular Formula C₇H₆F₂O₂C₇H₇FO₂[1][2]C₇H₈O₂[3]C₇H₈O₂
Molecular Weight 160.12 g/mol 142.13 g/mol [2]124.14 g/mol [4]124.14 g/mol
Appearance Inferred: Colorless to light yellow solid or liquidClear colorless to light yellow liquid[1]Colorless oil or crystalline solid[3]White, waxy solid[5]
Boiling Point Not available195 °C (lit.)205 °C (lit.)[4]243 °C
Melting Point Not availableNot available26-29 °C (lit.)[3][4]53-57 °C
CAS Number Not available450-93-1[1][2]90-05-1[3][4]150-76-5

Significance in Research and Drug Development

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance various pharmacological properties.[6] The presence of two fluorine atoms and a methoxy group on the phenol ring of 4,5-Difluoro-2-methoxyphenol suggests its potential as a valuable scaffold or intermediate in drug discovery.

The Role of Fluorine in Drug Design

Fluorine's high electronegativity and small size allow it to modulate the electronic properties and conformation of a molecule without significantly increasing its steric bulk. Key benefits of fluorination in drug candidates include:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of a drug.[7]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's absorption, distribution, and target engagement.

  • Improved Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[7]

Potential Applications of 4,5-Difluoro-2-methoxyphenol

Given its structural motifs, 4,5-Difluoro-2-methoxyphenol could serve as a precursor for the synthesis of novel compounds in several therapeutic areas:

  • Kinase Inhibitors: Many small-molecule kinase inhibitors feature fluorinated aromatic rings that contribute to their binding affinity and selectivity.

  • GPCR Modulators: G protein-coupled receptors are a major class of drug targets, and fluorinated ligands often exhibit improved pharmacological profiles.

  • Agrochemicals: The principles of metabolic stability and enhanced biological activity conferred by fluorine are also highly relevant in the design of new pesticides and herbicides.[7]

  • Materials Science: Fluorinated phenols can be used as monomers or additives in the synthesis of specialty polymers with enhanced thermal stability and chemical resistance.[7]

The following diagram illustrates the logical flow from the core structure of 4,5-Difluoro-2-methoxyphenol to its potential applications.

G A 4,5-Difluoro-2-methoxyphenol (C₇H₆F₂O₂) B Key Structural Features A->B C Fluorine Atoms B->C D Methoxy Group B->D E Phenolic Hydroxyl B->E F Enhanced Pharmacokinetic Properties C->F D->F G Increased Metabolic Stability F->G H Modulated Lipophilicity & pKa F->H I Improved Target Binding F->I J Potential Applications G->J H->J I->J K Medicinal Chemistry (e.g., Kinase Inhibitors, GPCR Modulators) J->K L Agrochemicals J->L M Materials Science J->M

Caption: Logical relationship between the structure of 4,5-Difluoro-2-methoxyphenol and its potential applications.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available difluorophenol or a related precursor, followed by selective methoxylation. A generalized, hypothetical workflow is presented below.

G Start Starting Material (e.g., 3,4-Difluorophenol) Step1 Protection of Hydroxyl Group Start->Step1 Protecting Agent (e.g., MOM-Cl) Step2 Directed Ortho-Lithiation Step1->Step2 Strong Base (e.g., n-BuLi) Step3 Electrophilic Quench with a Methoxy Source Step2->Step3 Electrophile (e.g., (MeO)₂SO₂) Step4 Deprotection Step3->Step4 Acidic Workup Product 4,5-Difluoro-2-methoxyphenol Step4->Product

Caption: A potential, generalized synthetic workflow for 4,5-Difluoro-2-methoxyphenol.

Experimental Protocol: Synthesis of a Related Compound (4-Methoxyphenol)

To provide a practical example of a relevant chemical transformation, the following is a literature-described protocol for the synthesis of 4-methoxyphenol from hydroquinone.[8]

Materials:

  • Hydroquinone

  • Benzene

  • Water

  • 50% Aqueous Sodium Hydroxide

  • Dimethyl Sulfate

  • Acetic Acid

Procedure:

  • Charge a three-necked flask equipped with a reflux condenser, stirrer, and two addition funnels with 660 grams of hydroquinone, 4800 grams of benzene, and 300 grams of water.[8]

  • Gradually and simultaneously add 480 grams of 50% aqueous sodium hydroxide and 756 grams of dimethyl sulfate at reflux (70-75 °C) over approximately one hour. Maintain a slight excess of the alkali solution.[8]

  • Reflux the mixture for an additional 30 minutes.[9]

  • Acidify the mixture to litmus with approximately 12 grams of acetic acid.[8]

  • Isolate the solid product by filtration, wash with water, and recrystallize from petroleum ether or purify by vacuum distillation.[9]

Analytical Characterization

The identity and purity of synthesized 4,5-Difluoro-2-methoxyphenol would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of the aromatic and methoxy protons. ¹³C NMR and ¹⁹F NMR would be crucial for confirming the carbon skeleton and the positions of the fluorine substituents.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the hydroxyl, methoxy, and carbon-fluorine bonds.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques would be employed to assess the purity of the final compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4,5-Difluoro-2-methoxyphenol is not available, the safety precautions can be inferred from related methoxyphenols and fluorinated aromatic compounds.

General Hazards:

  • Skin and Eye Irritation: Phenolic compounds are often irritating to the skin and eyes.[5][11] Direct contact should be avoided.

  • Harmful if Swallowed: Many substituted phenols are harmful if ingested.[11]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

Recommended Handling Practices:

  • Use in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • Avoid generating dust if the compound is a solid.

  • Store in a tightly closed container in a cool, dry place away from oxidizing agents.[12]

Conclusion

4,5-Difluoro-2-methoxyphenol, with a calculated molecular weight of 160.12 g/mol , represents a potentially valuable, yet under-explored, building block for chemical synthesis. Its combination of a reactive phenolic hydroxyl group, a methoxy substituent, and two fluorine atoms makes it an attractive starting material for the development of novel compounds with tailored properties for applications in drug discovery, agrochemicals, and materials science. While direct experimental data for this specific molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from closely related analogs. Further research into the synthesis and properties of 4,5-Difluoro-2-methoxyphenol is warranted to fully unlock its potential.

References

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An In-Depth Technical Guide to the Synthesis and Potential Applications of 4,5-Difluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Emerging Importance of Fluorinated Phenols

Phenolic compounds are a cornerstone of modern medicine and chemical synthesis, with their structures appearing in a vast array of pharmaceuticals. The strategic introduction of fluorine atoms into organic molecules has become a powerful tool in drug design, capable of modulating a compound's metabolic stability, membrane permeability, and binding affinity to target proteins. The combination of a phenol moiety with fluorine substitution, therefore, represents a promising scaffold for the development of novel therapeutic agents and advanced materials.

4,5-Difluoro-2-methoxyphenol is a hitherto underexplored molecule that combines the features of a guaiacol (2-methoxyphenol) backbone with vicinal fluorine atoms on the aromatic ring. This unique substitution pattern is anticipated to bestow upon the molecule interesting electronic and steric properties, making it a compelling target for synthesis and investigation. This guide aims to bridge the current information gap by providing a detailed prospective analysis of its synthesis, properties, and applications.

Proposed Synthetic Strategies

The synthesis of 4,5-Difluoro-2-methoxyphenol is not yet described in the literature. However, by analyzing established synthetic methodologies for structurally related compounds, we can propose two plausible and robust synthetic routes.

Route 1: From 1,2-Difluoro-4-nitrobenzene

This route leverages a nucleophilic aromatic substitution followed by standard transformations of a nitro group to introduce the desired functionalities.

Overall Reaction Scheme:

Route 1 start 1,2-Difluoro-4-nitrobenzene step1 4,5-Difluoro-2-nitroanisole start->step1 1. NaOCH3, CH3OH 2. Heat step2 4,5-Difluoro-2-methoxyaniline step1->step2 SnCl2, HCl or H2, Pd/C end 4,5-Difluoro-2-methoxyphenol step2->end 1. NaNO2, H2SO4, 0-5 °C 2. H2O, Heat

Figure 1: Proposed synthetic route to 4,5-Difluoro-2-methoxyphenol starting from 1,2-Difluoro-4-nitrobenzene.

Step-by-Step Experimental Protocol:

  • Step 1: Synthesis of 4,5-Difluoro-2-nitroanisole

    • To a solution of 1,2-difluoro-4-nitrobenzene in methanol, add sodium methoxide portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture, neutralize with a weak acid, and remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

    • Purify by column chromatography or distillation.

  • Step 2: Synthesis of 4,5-Difluoro-2-methoxyaniline

    • Dissolve 4,5-difluoro-2-nitroanisole in ethanol or concentrated hydrochloric acid.

    • Monitor the reaction until the complete disappearance of the starting material.

    • If using SnCl2, basify the reaction mixture to precipitate tin salts and extract the product. If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

    • Purify the resulting aniline derivative by column chromatography.

  • Step 3: Synthesis of 4,5-Difluoro-2-methoxyphenol

    • Dissolve 4,5-difluoro-2-methoxyaniline in an aqueous solution of sulfuric acid and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.[6][7]

    • After the addition is complete, stir for an additional 15-20 minutes.

    • Gently warm the solution to facilitate the hydrolysis of the diazonium salt, which will result in the evolution of nitrogen gas and the formation of the phenol.

    • Extract the product with an organic solvent, wash with water, dry, and purify by column chromatography to yield 4,5-Difluoro-2-methoxyphenol.

Route 2: From 1,2,4-Trimethoxybenzene

This alternative route involves the direct fluorination of a readily available starting material, followed by selective demethylation.

Overall Reaction Scheme:

Route 2 start 1,2,4-Trimethoxybenzene step1 4,5-Difluoro-1,2-dimethoxybenzene start->step1 Electrophilic Fluorinating Agent (e.g., Selectfluor™) end 4,5-Difluoro-2-methoxyphenol step1->end Selective Demethylating Agent (e.g., BBr3 or AlCl3/Thiol)

Figure 2: Proposed synthetic route to 4,5-Difluoro-2-methoxyphenol starting from 1,2,4-trimethoxybenzene.

Step-by-Step Experimental Protocol:

  • Step 1: Synthesis of 4,5-Difluoro-1,2-dimethoxybenzene

    • Dissolve 1,2,4-trimethoxybenzene in a suitable solvent such as acetonitrile.

    • Add an electrophilic fluorinating agent, such as Selectfluor™ (F-TEDA-BF4), portion-wise at a controlled temperature.[8][9][10] The high electron density of the trimethoxybenzene ring should direct fluorination to the 4 and 5 positions.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by GC-MS.

    • Quench the reaction and work up by extracting the product into an organic solvent.

    • Purify the product by column chromatography.

  • Step 2: Synthesis of 4,5-Difluoro-2-methoxyphenol

    • Dissolve 4,5-difluoro-1,2-dimethoxybenzene in a dry, inert solvent like dichloromethane under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a selective demethylating agent. Boron tribromide (BBr3) is a strong candidate for cleaving aryl methyl ethers.[11][12][13] The methoxy group at the 2-position is expected to be more sterically hindered and potentially less reactive, allowing for selective demethylation at the 1-position. Alternatively, a softer Lewis acid in combination with a nucleophilic thiol could be employed for enhanced selectivity.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Carefully quench the reaction with water or methanol and perform an aqueous workup.

    • Extract the product, dry the organic layer, and purify by column chromatography to obtain the final product.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for 4,5-Difluoro-2-methoxyphenol is not available, we can predict its key properties based on its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₆F₂O₂Based on atomic composition.
Molecular Weight 160.12 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow solid or oilSimilar to other substituted phenols.
Boiling Point ~200-220 °CExpected to be slightly higher than 4-fluoro-2-methoxyphenol due to increased molecular weight and polarity.
Melting Point 30-50 °CLikely a low-melting solid.
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water.Typical for small phenolic compounds.
¹H NMR Aromatic protons will appear as complex multiplets due to F-H coupling. The methoxy group will be a singlet around 3.8-4.0 ppm. The phenolic proton will be a broad singlet.Inferences from guaiacol and fluorinated aromatics.
¹³C NMR Carbon atoms attached to fluorine will show large C-F coupling constants.Characteristic of fluorinated aromatic compounds.
¹⁹F NMR Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as doublets of doublets due to F-F and F-H coupling.Inferences from difluorinated aromatic systems.
Mass Spectrometry Molecular ion peak (M+) at m/z = 160.12.

Potential Applications and Future Research Directions

The unique structural features of 4,5-Difluoro-2-methoxyphenol suggest its potential utility in several areas of research and development.

  • Medicinal Chemistry:

    • Enzyme Inhibitors: The fluorinated catechol-like structure could serve as a scaffold for designing inhibitors of enzymes such as catechol-O-methyltransferase (COMT), which are relevant in the treatment of Parkinson's disease. The fluorine atoms can modulate the pKa of the phenolic hydroxyl group and influence binding interactions.

    • Antimicrobial Agents: Many fluorinated phenols exhibit antimicrobial properties. This compound could be a starting point for the development of new antibacterial or antifungal agents.

    • Antioxidants and Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory activities. The electron-withdrawing nature of the fluorine atoms may influence the radical scavenging ability of the phenol.

  • Materials Science:

    • Polymer Synthesis: As a functionalized monomer, it could be used in the synthesis of specialty polymers with enhanced thermal stability, chemical resistance, and specific optical properties.

    • Agrochemicals: The difluoroguaiacol core could be incorporated into novel herbicides or fungicides, where fluorine substitution is known to enhance bioactivity.

Future Research:

  • Execution and Optimization of Synthesis: The proposed synthetic routes need to be experimentally validated and optimized for yield and purity.

  • Full Spectroscopic and Physicochemical Characterization: Once synthesized, the compound should be thoroughly characterized to confirm its structure and determine its physical properties.

  • Biological Screening: The compound should be screened in a variety of biological assays to assess its potential as a therapeutic agent.

  • Derivatization: A library of derivatives could be synthesized to explore structure-activity relationships (SAR) for any identified biological activities.

Conclusion

4,5-Difluoro-2-methoxyphenol represents a promising yet unexplored chemical entity. This technical guide provides a roadmap for its synthesis, offering two plausible and detailed routes based on established chemical principles. The predicted properties and potential applications in medicinal chemistry and materials science underscore the value of this compound as a target for future research. It is our hope that this guide will stimulate further investigation into this and other novel fluorinated phenols, ultimately leading to new discoveries and innovations.

References

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An In-Depth Technical Guide to the Reactivity of the Phenol Group in 4,5-Difluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the phenol group in 4,5-Difluoro-2-methoxyphenol, a key building block in medicinal chemistry and materials science. The interplay of the fluoro and methoxy substituents creates a unique electronic environment that modulates the acidity, nucleophilicity, and susceptibility to electrophilic and coupling reactions of the phenolic moiety. This document delves into the theoretical underpinnings of this reactivity and provides practical, field-proven insights and experimental protocols for its derivatization.

Introduction: The Unique Electronic Landscape of 4,5-Difluoro-2-methoxyphenol

4,5-Difluoro-2-methoxyphenol, a substituted guaiacol, presents a fascinating case study in substituent effects on aromatic reactivity. The molecule's reactivity is governed by the electronic interplay of three key functional groups on the benzene ring: the hydroxyl (-OH), the methoxy (-OCH₃), and two fluoro (-F) groups.

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group due to its ability to donate a lone pair of electrons into the aromatic system through resonance.

  • Methoxy Group (-OCH₃): Also a strongly activating, ortho, para-directing group that donates electron density via resonance.

  • Fluoro Groups (-F): These are deactivating groups through their strong inductive electron withdrawal, yet they are also weak resonance donors and are considered ortho, para-directing.

The combination and positioning of these groups in 4,5-Difluoro-2-methoxyphenol create a nuanced reactivity profile. The methoxy group at the 2-position and the fluoro groups at the 4- and 5-positions exert significant influence on the acidity of the phenolic proton and the regioselectivity of aromatic substitution reactions.

Acidity of the Phenolic Proton (pKa)

  • Electron-withdrawing groups generally increase the acidity of phenols by stabilizing the resulting phenoxide anion. Both fluorine and nitro groups are strong electron-withdrawing groups that lower the pKa of phenol.[1]

  • The methoxy group , however, is an electron-donating group by resonance, which tends to decrease acidity (increase pKa) by destabilizing the phenoxide ion.[2]

Given the presence of two strongly electron-withdrawing fluorine atoms, it is anticipated that the pKa of 4,5-Difluoro-2-methoxyphenol will be lower (more acidic) than that of phenol. The opposing effect of the electron-donating methoxy group will likely moderate this increase in acidity. For comparison, the pKa values of some related fluorinated phenols are:

  • 2-fluorophenol: 8.7

  • 3-fluorophenol: 9.3

  • 4-fluorophenol: 9.9[1]

The cumulative electron-withdrawing effect of two fluorine atoms is expected to result in a pKa for 4,5-Difluoro-2-methoxyphenol that is likely in the range of 8.0-9.0.

Table 1: Estimated Physicochemical Properties of 4,5-Difluoro-2-methoxyphenol

PropertyEstimated Value/DescriptorRationale
pKa 8.0 - 9.0Presence of two electron-withdrawing fluoro groups, moderated by one electron-donating methoxy group.
¹H NMR Aromatic protons expected in the range of 6.5-7.5 ppm. Methoxy protons around 3.8 ppm. Phenolic proton will be a broad singlet.Based on typical chemical shifts for substituted phenols.
¹³C NMR Aromatic carbons will show complex splitting patterns due to C-F coupling. Methoxy carbon around 56 ppm.Characteristic of fluorinated aromatic compounds.

Reactivity of the Phenolic Hydroxyl Group

The primary reactivity of the phenol group itself is centered around the acidic proton and the nucleophilic oxygen atom.

O-Alkylation

The conversion of the phenolic hydroxyl to an ether is a common and crucial transformation. This reaction proceeds via the deprotonation of the phenol to form the more nucleophilic phenoxide, which then undergoes a Williamson ether synthesis with an alkyl halide.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base is required to deprotonate the phenol. The choice of base depends on the acidity of the phenol and the nature of the alkylating agent. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). For phenols with a pKa in the estimated range of 4,5-Difluoro-2-methoxyphenol, K₂CO₃ is often sufficient and is a safer and more economical choice than NaH.

  • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (CH₃CN), or acetone is typically used to dissolve the reactants and facilitate the Sₙ2 reaction. DMF is an excellent choice for its high polarity and ability to solvate cations, thereby increasing the nucleophilicity of the phenoxide.

  • Temperature: The reaction is often heated to increase the rate of reaction, typically in the range of 60-100 °C.

Experimental Protocol: O-Alkylation of 4,5-Difluoro-2-methoxyphenol (Adapted from related procedures)

dot

O_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification phenol 4,5-Difluoro-2-methoxyphenol dissolve Dissolve phenol and base in DMF phenol->dissolve alkyl_halide Alkyl Halide (e.g., R-Br) add_alkyl_halide Add alkyl halide alkyl_halide->add_alkyl_halide base Base (e.g., K2CO3) base->dissolve solvent Solvent (e.g., DMF) solvent->dissolve dissolve->add_alkyl_halide Stir heat Heat reaction mixture (e.g., 80 °C) add_alkyl_halide->heat monitor Monitor reaction (TLC/LC-MS) heat->monitor quench Quench with water monitor->quench Upon completion extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify (e.g., column chromatography) dry->purify product O-Alkyl Ether Product purify->product

Caption: O-Alkylation Experimental Workflow.

Step-by-Step Methodology:

  • To a stirred solution of 4,5-Difluoro-2-methoxyphenol (1.0 eq) in anhydrous DMF (0.5 M) is added potassium carbonate (1.5 eq).

  • The alkyl halide (1.1 eq) is added, and the reaction mixture is heated to 80 °C.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired O-alkylated product.

Reactivity of the Aromatic Ring

The substituents on the benzene ring dictate the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups, while the fluoro groups are deactivating but also ortho, para-directing. In 4,5-Difluoro-2-methoxyphenol, the positions ortho and para to the powerful activating hydroxyl group are key. The directing effects of the substituents are summarized below:

  • -OH group directs to: C2 (occupied), C6, C4 (occupied)

  • -OCH₃ group directs to: C1 (occupied), C3, C5 (occupied)

  • -F at C4 directs to: C3, C5 (occupied)

  • -F at C5 directs to: C6, C4 (occupied)

The most activated positions for electrophilic attack are C6 and C3, with C6 being sterically more accessible and strongly activated by the adjacent hydroxyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position.

dot

EAS_Directing_Effects cluster_directing Directing Effects of Substituents cluster_positions Activated Positions for Electrophilic Attack A 4,5-Difluoro-2-methoxyphenol OH -OH (ortho, para) A->OH OCH3 -OCH3 (ortho, para) A->OCH3 F4 -F at C4 (ortho, para) A->F4 F5 -F at C5 (ortho, para) A->F5 C6 C6 OH->C6 ortho C3 C3 OCH3->C3 ortho F4->C3 ortho F5->C6 ortho Conclusion Predicted Major Product at C6 C6->Conclusion C3->Conclusion

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Experimental Protocol: Nitration of 4,5-Difluoro-2-methoxyphenol (Adapted from related procedures)

Causality Behind Experimental Choices:

  • Nitrating Agent: Due to the activated nature of the phenol ring, harsh nitrating conditions (e.g., mixed acid) are often unnecessary and can lead to over-oxidation and side products. Dilute nitric acid is a milder and more suitable reagent.

  • Solvent: Acetic acid is a common solvent for the nitration of activated aromatic rings, as it is polar and can help to moderate the reactivity of the nitric acid.

  • Temperature: The reaction is typically run at or below room temperature to control the exotherm and minimize the formation of byproducts.

Step-by-Step Methodology:

  • Dissolve 4,5-Difluoro-2-methoxyphenol (1.0 eq) in glacial acetic acid (0.5 M).

  • Cool the solution in an ice bath.

  • Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified nitro-substituted product, expected to be 4,5-Difluoro-2-methoxy-6-nitrophenol.

Nucleophilic Aromatic Substitution (SₙAr)

While the phenol itself is not a leaving group, the fluoro substituents can be displaced by strong nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of 4,5-Difluoro-2-methoxyphenol, the ring is electron-rich due to the hydroxyl and methoxy groups, making classical SₙAr reactions challenging. However, under forcing conditions or with appropriate activation (e.g., conversion of the phenol to a better leaving group), nucleophilic substitution at the fluorine-bearing carbons may be possible.

Cross-Coupling Reactions

The phenolic hydroxyl group can be converted into a triflate or nonaflate, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This two-step sequence allows for the introduction of a wide variety of substituents at the C1 position.

Causality Behind Experimental Choices:

  • Activation of the Phenol: Conversion to a sulfonate ester (triflate or nonaflate) is necessary to enable oxidative addition to the palladium(0) catalyst. Nonafluorobutanesulfonyl fluoride is an effective reagent for this transformation.

  • Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos) is crucial for the efficiency of the cross-coupling reaction. Buchwald-type biaryl phosphine ligands are generally effective for these transformations.

  • Base: A base is required for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations. Cesium carbonate and potassium phosphate are commonly used bases.

Experimental Protocol: One-Pot Suzuki-Miyaura Coupling of 4,5-Difluoro-2-methoxyphenol (Adapted from Ikawa et al.) [3]

dot

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process One-Pot Reaction cluster_workup Work-up & Purification phenol 4,5-Difluoro-2-methoxyphenol mix Combine all reactants and reagents phenol->mix boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->mix nff Nonafluorobutanesulfonyl Fluoride (NfF) nff->mix pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) pd_catalyst->mix ligand Ligand (e.g., SPhos) ligand->mix base Base (e.g., Cs2CO3) base->mix solvent Solvent (e.g., MeCN) solvent->mix heat Heat reaction mixture (e.g., 60 °C) mix->heat Inert atmosphere monitor Monitor reaction (TLC/LC-MS) heat->monitor filter_concentrate Filter and concentrate monitor->filter_concentrate Upon completion purify Purify (e.g., column chromatography) filter_concentrate->purify product Biaryl Product purify->product

Caption: One-Pot Suzuki-Miyaura Coupling Workflow.

Step-by-Step Methodology:

  • To a reaction vessel are added 4,5-Difluoro-2-methoxyphenol (1.0 eq), the arylboronic acid (1.5 eq), cesium carbonate (3.0 eq), Pd₂(dba)₃ (1 mol%), and SPhos (2 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon).

  • Anhydrous acetonitrile (0.5 M) and nonafluorobutanesulfonyl fluoride (1.5 eq) are added.

  • The reaction mixture is heated to 60 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the biaryl product.

Conclusion

The reactivity of the phenol group in 4,5-Difluoro-2-methoxyphenol is a finely tuned system governed by the electronic contributions of its substituents. The presence of two fluoro groups enhances the acidity of the phenol, while the methoxy group donates electron density to the ring, activating it towards electrophilic substitution, primarily at the C6 position. The phenolic hydroxyl can be readily derivatized through O-alkylation or activated for participation in a variety of powerful palladium-catalyzed cross-coupling reactions. This predictable and versatile reactivity profile makes 4,5-Difluoro-2-methoxyphenol a valuable and strategic building block for the synthesis of complex molecules in the pharmaceutical and materials science industries.

References

  • University of Calgary. (n.d.). pKa Values for a Series of Compounds. Retrieved from [Link]

  • PharmaGuideline. (2022, July 22). Effect of Substituents on Acidity of Phenols. Retrieved from [Link]

Sources

Methodological & Application

Protocol for O-methylation of 4,5-difluorocatechol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision O-Methylation of 4,5-Difluorocatechol

Part 1: Core Directive & Executive Summary

The Objective: To provide a robust, scalable, and self-validating protocol for the complete O-methylation of 4,5-difluorocatechol (CAS: 171197-80-1) to yield 4,5-difluoro-1,2-dimethoxybenzene (4,5-difluoroveratrole, CAS: 203059-80-7).

The Challenge: Fluorinated catechols possess unique electronic properties. The electron-withdrawing fluorine atoms at the 4 and 5 positions significantly increase the acidity of the hydroxyl protons (


 ~8.5 vs. ~9.3 for catechol), making the phenoxide anions easier to generate but less nucleophilic. Furthermore, under basic conditions, catechols are highly susceptible to oxidation by atmospheric oxygen, leading to the formation of o-quinones and subsequent polymerization (tar formation).

The Solution: This guide presents two distinct pathways:

  • Pathway A (Standard Laboratory): Methyl Iodide (

    
    ) / Potassium Carbonate (
    
    
    
    ) in Acetone. Optimized for high yield and reliability on gram-scale.
  • Pathway B (Green/Process Scale): Dimethyl Carbonate (

    
    ).[1][2] Optimized for atom economy and reduced toxicity.[1]
    

Part 2: Scientific Integrity & Logic

Reaction Mechanics & Causality

The Electronic Effect: The fluorine substituents exert a strong inductive effect (-I), pulling electron density away from the aromatic ring.

  • Consequence 1: The hydroxyl protons are more acidic. We can use a mild base like

    
     effectively; stronger bases like NaH are unnecessary and increase safety risks.
    
  • Consequence 2: The resulting phenoxide nucleophile is "harder" and slightly less reactive toward the methylating agent than a standard catechol phenoxide. Therefore, we utilize Acetone at reflux or DMF to ensure sufficient kinetic energy for the

    
     attack.
    

The Oxidation Trap: The deprotonated catechol dianion is electron-rich and easily oxidized to 4,5-difluoro-1,2-benzoquinone.

  • Control Measure: The reaction vessel must be purged with Nitrogen (

    
    ) or Argon (
    
    
    
    ) before the addition of the base. The base is the trigger for oxidation susceptibility.
Experimental Protocols
ReagentMW ( g/mol )Equiv.RoleSafety Note
4,5-Difluorocatechol 146.091.0SubstrateIrritant, Light Sensitive
Methyl Iodide (MeI) 141.943.0Methylating AgentHighly Toxic , Carcinogen, Volatile
Potassium Carbonate 138.213.0BaseIrritant, Hygroscopic (Dry before use)
Acetone (Anhydrous) 58.08SolventSolventFlammable, volatile
Dimethyl Carbonate 90.08Solvent/RgtGreen MethylatorFlammable

Best for: Research scale (1g – 50g), high purity requirements.

Step-by-Step Methodology:

  • System Setup:

    • Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a rubber septum.

    • Connect the top of the condenser to an inert gas line (

      
       or 
      
      
      
      ) and a bubbler.
    • Critical: Flame-dry or oven-dry the glassware to remove moisture.

  • Solvation & Inerting:

    • Charge 4,5-difluorocatechol (1.0 equiv) into the flask.

    • Add anhydrous Acetone (10 mL per gram of substrate).

    • Begin stirring and purge the solution with

      
       for 15 minutes. Reason: Displaces dissolved oxygen to prevent quinone formation.
      
  • Deprotonation:

    • Add finely ground, anhydrous

      
       (3.0 equiv) in a single portion against a positive stream of 
      
      
      
      .
    • Observation: The solution may turn slight yellow. If it turns dark brown/black immediately, oxygen ingress occurred.

  • Methylation:

    • Add Methyl Iodide (3.0 equiv) dropwise via syringe through the septum over 10 minutes.

    • Note: MeI is volatile (BP 42°C). Ensure the condenser utilizes coolant at <10°C.

    • Heat the mixture to a gentle reflux (bath temp ~60°C) for 6–12 hours.

  • Monitoring (The "Stop" Signal):

    • Check TLC (Hexane:EtOAc 8:2).

    • Starting Material:

      
       ~0.2 (streaks).
      
    • Product:

      
       ~0.6 (distinct spot).
      
    • Mono-methylated intermediate:

      
       ~0.4 (transient).
      
    • Stop when the starting material spot is completely absent.

  • Workup:

    • Cool to Room Temperature (RT).

    • Filter off the solid inorganic salts (

      
      , unreacted 
      
      
      
      ). Wash the filter cake with acetone.
    • Concentrate the filtrate under reduced pressure to yield a crude oil/solid.

    • Partition: Dissolve residue in Ethyl Acetate (EtOAc) and wash with:

      • 1M NaOH (2x) – Critical: Removes any unreacted phenol or mono-methylated species.

      • Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      

Best for: Scale-up (>50g), safety-conscious labs.

  • Setup: Stainless steel autoclave or high-pressure glass reactor.

  • Reaction: Mix 4,5-difluorocatechol (1.0 eq), Dimethyl Carbonate (15 eq, acts as solvent and reagent), and

    
     (0.1 eq, catalyst) or DBU (1.0 eq).
    
  • Conditions: Heat to 160°C–180°C for 8 hours. (DMC methylation requires high temp to activate the methyl group).

  • Workup: Distill off excess DMC (recyclable). Dissolve residue in DCM, wash with water, dry, and concentrate.

Part 3: Visualization & Formatting

Reaction Scheme & Logic Flow

G Start 4,5-Difluorocatechol (Substrate) Inert Inert Atmosphere (N2 Purge) Start->Inert Dissolve in Acetone Base Deprotonation (K2CO3) Inert->Base Prevents Oxidation MeI Methylation (MeI, Reflux) Base->MeI Forms Dianion Check QC Check (TLC/HPLC) MeI->Check 6-12 Hours Check->MeI Incomplete Workup Workup (NaOH Wash) Check->Workup Complete Product 4,5-Difluoroveratrole (Target) Workup->Product Purification

Figure 1: Logical workflow for the O-methylation process, emphasizing the critical inerting step to prevent quinone formation.

Quality Control & Validation

Target Product Specifications:

  • Compound: 4,5-difluoro-1,2-dimethoxybenzene

  • Appearance: White to light yellow crystalline solid (or oil that crystallizes upon standing).

  • Melting Point: 41 – 45 °C [Ref 1, 2].

  • Solubility: Soluble in DCM, EtOAc, Acetone; Insoluble in Water.

Validation Checkpoints:

MethodExpected ResultInterpretation
TLC Single spot,

~0.6 (Hex/EtOAc 8:2)
Absence of baseline streak (catechol) indicates completion.
1H NMR Two singlets: ~3.8-3.9 ppm (6H, -OCH3)Verifies incorporation of two methyl groups.
1H NMR Triplet/Multiplet: ~6.8-7.1 ppm (2H, Ar-H)Splitting due to F-H coupling (

and

).
19F NMR Singlet/Multiplet: ~ -135 to -145 ppmShift confirms electronic environment change.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of catechol (Quinone formation).Insufficient

purging. Repeat with strict inert atmosphere. Add reducing agent (Sodium Dithionite) in workup to lighten color.
Incomplete Conversion Water in solvent or wet

.
Use anhydrous acetone. Flame dry glassware. Grind

and dry in oven before use.
Low Yield Product lost in aqueous phase or incomplete extraction.The product is lipophilic but ensure the organic layer is not discarded. Re-extract aqueous layer with DCM.

References

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Phenol protection).

Sources

Application Notes and Protocols for the Utilization of 4,5-Difluoro-2-methoxyphenol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring high-performance fluorinated polymers.

Introduction: The Strategic Advantage of 4,5-Difluoro-2-methoxyphenol in Polymer Chemistry

The incorporation of fluorine into polymer backbones is a well-established strategy for creating materials with exceptional properties, including high thermal stability, chemical resistance, low dielectric constants, and unique optical characteristics.[1] 4,5-Difluoro-2-methoxyphenol is a valuable monomer for the synthesis of advanced poly(arylene ether)s. The vicinal fluorine atoms on the aromatic ring are potent electron-withdrawing groups, which activate the aromatic system towards nucleophilic aromatic substitution (SNAr), facilitating polymerization.[2] Concurrently, the methoxy group, an electron-donating substituent, can modulate the electronic properties, solubility, and processability of the resulting polymer.

These application notes provide a comprehensive guide to the use of 4,5-Difluoro-2-methoxyphenol in the synthesis of a high-performance fluorinated poly(arylene ether) via a nucleophilic aromatic substitution reaction with decafluorobiphenyl. The protocols are designed to be robust and self-validating, with explanations of the causality behind experimental choices.

Core Principles: The Chemistry of Fluorinated Poly(arylene ether) Synthesis

The synthesis of poly(arylene ether)s from 4,5-Difluoro-2-methoxyphenol proceeds via a nucleophilic aromatic substitution mechanism. The key steps are:

  • Deprotonation of the Phenol: The weakly acidic phenolic proton is removed by a base to form a more nucleophilic phenoxide. The acidity of the phenol is enhanced by the electron-withdrawing fluorine atoms.

  • Nucleophilic Attack: The resulting phenoxide attacks an electron-deficient aromatic ring of a comonomer, typically an activated aryl dihalide. In this protocol, we use decafluorobiphenyl, where the fluorine atoms activate the ring for substitution.

  • Chain Propagation: This process repeats, extending the polymer chain and forming a high molecular weight poly(arylene ether).

The choice of solvent, base, and reaction temperature is critical for achieving a high molecular weight polymer and avoiding side reactions. Aprotic polar solvents are ideal for solvating the polar intermediates, and a moderately strong, non-nucleophilic base is required to deprotonate the phenol without participating in side reactions.

Experimental Protocol: Synthesis of Poly(4,5-difluoro-2-methoxyphenoxy-co-perfluorobiphenoxy)

This protocol details the synthesis of a fluorinated poly(arylene ether) from 4,5-Difluoro-2-methoxyphenol and decafluorobiphenyl.

Materials and Reagents:
MaterialGradeSupplierNotes
4,5-Difluoro-2-methoxyphenol≥98%VariesStore in a cool, dry place.
Decafluorobiphenyl≥99%VariesRecrystallize from ethanol if necessary.
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderVariesDry in an oven at 120°C for at least 4 hours before use.
N,N-Dimethylacetamide (DMAc)Anhydrous, ≥99.8%VariesUse a freshly opened bottle or dry over molecular sieves.
TolueneAnhydrous, ≥99.8%VariesUsed for azeotropic removal of water.
MethanolACS GradeVariesFor polymer precipitation.
Hydrochloric Acid (HCl)37%VariesFor neutralization.
Reaction Setup and Procedure:

A multi-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet/outlet is essential for this synthesis.

Step-by-Step Procedure:

  • Charging the Reactor: To the reaction flask, add 4,5-Difluoro-2-methoxyphenol (1.60 g, 10 mmol), decafluorobiphenyl (3.34 g, 10 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add N,N-Dimethylacetamide (DMAc, 40 mL) and toluene (20 mL) to the flask.

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 140-150°C) for 4-6 hours to azeotropically remove any residual water with toluene. The water will collect in the Dean-Stark trap.

  • Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 165°C to distill off the remaining toluene. Maintain the reaction at 165°C for 18-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification:

    • Cool the viscous polymer solution to room temperature and dilute with DMAc (20 mL).

    • Slowly pour the polymer solution into a beaker containing vigorously stirred methanol (400 mL). A fibrous white polymer will precipitate.

    • Continue stirring for 1-2 hours to ensure complete precipitation.

    • Filter the polymer and wash it thoroughly with deionized water to remove any inorganic salts.

    • To remove any remaining impurities, boil the polymer in deionized water for 1 hour, then filter again.

    • Repeat the washing process with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification charge_reagents 1. Charge Reagents: - 4,5-Difluoro-2-methoxyphenol - Decafluorobiphenyl - K₂CO₃ add_solvents 2. Add Solvents: - DMAc - Toluene charge_reagents->add_solvents purge_n2 3. Purge with N₂ add_solvents->purge_n2 azeotrope 4. Azeotropic Dehydration (Reflux at 140-150°C, 4-6h) purge_n2->azeotrope polymerize 5. Polymerization (165°C, 18-24h) azeotrope->polymerize cool_dilute 6. Cool and Dilute with DMAc polymerize->cool_dilute precipitate 7. Precipitate in Methanol cool_dilute->precipitate wash_water 8. Wash with Water precipitate->wash_water wash_methanol 9. Wash with Methanol wash_water->wash_methanol dry 10. Dry under Vacuum wash_methanol->dry final_polymer final_polymer dry->final_polymer Fluorinated Poly(arylene ether)

Caption: Experimental workflow for the synthesis of fluorinated poly(arylene ether).

Expected Polymer Properties and Characterization

The resulting fluorinated poly(arylene ether) is expected to exhibit a combination of desirable properties stemming from its unique chemical structure.

Predicted Properties:
PropertyExpected Range/ValueRationale
Glass Transition Temperature (Tg) 180 - 250 °CThe rigid aromatic backbone and polar C-F bonds contribute to a high Tg.[2]
Thermal Stability (Td5) > 500 °C (in N₂)The strong C-F and aromatic C-O bonds impart excellent thermal stability.[2]
Solubility Soluble in aprotic polar solvents (e.g., DMAc, NMP, THF)The ether linkages and the methoxy group enhance solubility compared to fully aromatic polymers.
Dielectric Constant 2.5 - 3.0The high fluorine content generally leads to a low dielectric constant.[1]
Water Absorption < 1%The hydrophobic nature of the fluorinated backbone results in low water uptake.[2]
Characterization Techniques:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: To confirm the presence of methoxy and aromatic protons and the absence of the phenolic proton, indicating successful polymerization.

  • 19F NMR: To characterize the fluorine environments in the polymer backbone.

  • 13C NMR: To provide detailed information about the carbon skeleton of the polymer repeat unit.

2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

  • To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A high molecular weight is indicative of a successful polymerization.

3. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[3]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring the temperature at which 5% weight loss occurs (Td5).[4]

Polymerization Mechanism Diagram

G phenol 4,5-Difluoro-2-methoxyphenol phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation dfbp Decafluorobiphenyl polymer_chain Growing Polymer Chain dfbp->polymer_chain base K₂CO₃ base->phenoxide phenoxide->polymer_chain Nucleophilic Attack polymer_chain->polymer_chain Chain Propagation

Caption: Nucleophilic aromatic substitution polymerization mechanism.

Trustworthiness and Self-Validation

The success of this protocol can be validated at several stages:

  • Visual Observation: A noticeable increase in the viscosity of the reaction mixture is a primary indicator of successful polymerization.

  • Precipitation: The formation of a fibrous or powdery precipitate upon addition to a non-solvent (methanol) confirms the presence of a polymer.

  • Characterization Data:

    • NMR: The disappearance of the phenolic proton signal in the 1H NMR spectrum is a definitive sign of ether bond formation.

    • GPC/SEC: Obtaining a high molecular weight polymer (Mn > 20,000 g/mol ) with a reasonable polydispersity (PDI < 2.5) indicates a well-controlled polymerization.

    • Thermal Analysis: A high Tg and Td5, consistent with the expected values for this class of polymers, further validate the synthesis of the target high-performance material.

Conclusion

4,5-Difluoro-2-methoxyphenol is a versatile monomer for the creation of advanced fluorinated poly(arylene ether)s. The protocols and data presented herein provide a solid foundation for researchers to synthesize and characterize these high-performance materials. The unique combination of vicinal difluoro and methoxy functionalities offers a pathway to polymers with a tailored balance of thermal stability, chemical resistance, solubility, and low dielectric properties, making them suitable for a wide range of applications in electronics, aerospace, and membrane technologies.

References

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Application Notes & Protocols: Catalytic Conversion of 4,5-Difluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic conversion of 4,5-Difluoro-2-methoxyphenol. This document outlines two primary catalytic pathways: Catalytic Hydrogenation for saturation of the aromatic ring and Catalytic Hydrodefluorination for selective C-F bond cleavage. The protocols are designed to be self-validating, with in-depth explanations grounded in established chemical principles.

Introduction and Significance

4,5-Difluoro-2-methoxyphenol is a key building block in medicinal chemistry. The strategic placement of its functional groups—two fluorine atoms, a hydroxyl group, and a methoxy group—allows for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The fluorine atoms can enhance metabolic stability and bioavailability of drug candidates, while the methoxy and hydroxyl groups offer sites for further functionalization.

The catalytic conversion of this molecule opens avenues to novel scaffolds for drug discovery. Saturation of the aromatic ring can transform a planar aromatic compound into a three-dimensional structure, which can lead to improved binding affinity and selectivity for biological targets. Selective defluorination, while challenging, allows for fine-tuning of the electronic properties and metabolic profile of a potential drug molecule.

Scientific Foundation: Two Catalytic Pathways

Pathway A: Catalytic Hydrogenation of the Aromatic Ring

The hydrogenation of phenols to cyclohexanols is a valuable transformation in organic synthesis. For this substrate, the goal is the stereoselective reduction of the benzene ring to a cyclohexane ring, while preserving the other functional groups. Rhodium-based catalysts are particularly effective for the cis-selective hydrogenation of aromatic rings. The use of a solid-supported catalyst, such as Rhodium on carbon, facilitates catalyst recovery and reuse.

The general mechanism involves the adsorption of the aromatic ring onto the surface of the catalyst, followed by the sequential addition of hydrogen atoms. The cis-stereoselectivity is often observed because the substrate remains adsorbed to the catalyst surface as the hydrogen atoms are delivered from the same face.

sub 4,5-Difluoro- 2-methoxyphenol cat_H2 Rh/C Catalyst H₂ Gas ads Adsorption onto Catalyst Surface sub->ads cat_H2->ads h_add Sequential Hydrogen Addition ads->h_add prod cis-4,5-Difluoro- 2-methoxycyclohexanol h_add->prod

Caption: Catalytic Hydrogenation Workflow.

Pathway B: Catalytic Hydrodefluorination (HDF)

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge.[1] However, selective hydrodefluorination (HDF) can be a powerful tool for the synthesis of partially fluorinated compounds. Palladium-based catalysts, particularly when supported on materials like ceria (CeO₂), have shown efficacy in the hydrodehalogenation of halophenols.[2]

The proposed mechanism for HDF on a palladium catalyst involves the oxidative addition of the C-F bond to a low-valent palladium center. This is a challenging step due to the strength of the C-F bond.[3][4] Following oxidative addition, a hydride source (in this case, from a hydrogen donor like isopropanol) leads to the formation of a palladium-hydride species. Reductive elimination then releases the defluorinated product and regenerates the active catalyst. The choice of which C-F bond is cleaved can be influenced by steric and electronic factors.

sub 4,5-Difluoro- 2-methoxyphenol cat_H Pd/CeO₂ Catalyst Isopropanol (H-donor) ox_add Oxidative Addition of C-F bond to Pd(0) sub->ox_add cat_H->ox_add h_trans Hydride Transfer from H-donor ox_add->h_trans red_elim Reductive Elimination h_trans->red_elim prod Monofluorinated -2-methoxyphenol red_elim->prod

Caption: Catalytic Hydrodefluorination Workflow.

Experimental Protocols

General Considerations and Safety
  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and side reactions.[5]

  • Reagent Purity: Use anhydrous solvents and high-purity reagents. The presence of water or other impurities can deactivate the catalyst.[6]

  • Safety: Handle all reagents and catalysts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrogen gas is highly flammable; ensure proper grounding and ventilation.

Protocol A: Catalytic Hydrogenation

Objective: To synthesize cis-4,5-Difluoro-2-methoxycyclohexanol.

Materials:

Reagent/MaterialGradeSupplier
4,5-Difluoro-2-methoxyphenol≥98%Varies
5% Rhodium on Carbon (Rh/C)-Varies
Methanol (MeOH)AnhydrousVaries
Hydrogen Gas (H₂)High PurityVaries

Equipment:

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Standard glassware for workup

  • Rotary evaporator

  • NMR spectrometer, GC-MS for analysis

Procedure:

  • Reactor Setup: To a clean, dry high-pressure reactor vessel, add 4,5-Difluoro-2-methoxyphenol (1.0 g, 6.25 mmol) and a magnetic stir bar.

  • Catalyst Addition: Under a gentle stream of nitrogen, add 5% Rh/C (100 mg, 10 wt%).

  • Solvent Addition: Add anhydrous methanol (25 mL).

  • Reaction: Seal the reactor. Purge the system with nitrogen three times, then with hydrogen gas three times. Pressurize the reactor to 500 psi with hydrogen.

  • Heating and Stirring: Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.

  • Monitoring: After 24 hours, cool the reactor to room temperature and carefully vent the hydrogen. Take a small aliquot of the reaction mixture, filter it through a syringe filter (e.g., Celite or PTFE), and analyze by GC-MS to check for the disappearance of the starting material. ¹⁹F NMR can also be used to monitor the reaction progress.[7]

  • Workup: Once the reaction is complete, filter the entire mixture through a pad of Celite to remove the Rh/C catalyst. Wash the Celite pad with methanol (3 x 10 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Protocol B: Catalytic Hydrodefluorination

Objective: To synthesize a monofluorinated-2-methoxyphenol derivative.

Materials:

Reagent/MaterialGradeSupplier
4,5-Difluoro-2-methoxyphenol≥98%Varies
5% Palladium on Ceria (Pd/CeO₂)-Varies
Isopropanol (iPrOH)AnhydrousVaries
Sodium Hydroxide (NaOH)Pellets, ≥98%Varies

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup

  • Rotary evaporator

  • NMR spectrometer, LC-MS for analysis

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 4,5-Difluoro-2-methoxyphenol (1.0 g, 6.25 mmol), Pd/CeO₂ (5 mol%), and a magnetic stir bar.

  • Solvent and Base: Add anhydrous isopropanol (25 mL) followed by sodium hydroxide (0.5 g, 12.5 mmol). The base facilitates the formation of isopropoxide, a more effective hydride donor.[2]

  • Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching with dilute HCl, extracting with ethyl acetate, and analyzing by LC-MS and ¹⁹F NMR. The ¹⁹F NMR will show the disappearance of one of the fluorine signals and the appearance of a new one, or the complete disappearance of both if double defluorination occurs.[7][8]

  • Workup: After completion, cool the reaction to room temperature. Carefully neutralize the mixture with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Trustworthiness: A Self-Validating System

4.1. Quality Control and Reaction Monitoring:

  • Starting Material Purity: Always verify the purity of the starting 4,5-Difluoro-2-methoxyphenol by NMR or GC-MS before starting the reaction.

  • Real-time Monitoring: For kinetic studies, in-situ monitoring techniques like flow NMR or IR spectroscopy can provide valuable data on reaction rates and the formation of intermediates.[9]

  • Orthogonal Analysis: Use at least two different analytical techniques to confirm the structure and purity of the final product (e.g., NMR and LC-MS).[8][10]

4.2. Troubleshooting:

IssuePossible CauseSuggested Solution
Low or No Conversion Catalyst deactivation (poisoning by impurities like sulfur or halides).Use higher purity reagents and solvents. Pretreat solvents to remove trace impurities.
Insufficient catalyst loading or activity.Increase catalyst loading. Test a new batch of catalyst.
For hydrogenation, insufficient H₂ pressure.Ensure the reactor is properly sealed and pressurized.
Formation of Byproducts Over-reduction or side reactions.Optimize reaction time and temperature. A lower temperature may increase selectivity.
For HDF, cleavage of other functional groups.Screen different catalysts or hydride sources.
Inconsistent Results Variations in catalyst preparation or handling.Standardize catalyst handling procedures, ensuring minimal exposure to air.
Moisture in the reaction.Ensure all glassware is oven-dried and solvents are anhydrous.

References

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Application Notes and Protocols for X-ray Crystallography of 4,5-Difluoro-2-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the application of single-crystal X-ray crystallography to elucidate the three-dimensional structures of 4,5-Difluoro-2-methoxyphenol derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by fluorine substitution.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering both foundational principles and field-proven protocols. We will delve into the rationale behind experimental design, from conceptual synthesis and crystallization strategies to data collection and structure refinement, using a representative hypothetical derivative, 2-((4,5-Difluoro-2-methoxyphenoxy)methyl)-1-methyl-1H-imidazole, as a case study.

Introduction: The Significance of Fluorine in Medically Relevant Scaffolds

The introduction of fluorine into organic molecules can profoundly influence their biological activity.[1][2][3][4] Fluorine's high electronegativity and small van der Waals radius can alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4] The 4,5-difluoro-2-methoxyphenol scaffold, in particular, presents a unique combination of a hydrogen bond-donating phenol group, a methoxy group that can modulate electronic properties, and two fluorine atoms that can engage in various non-covalent interactions and block metabolic pathways.[5]

X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of these molecules.[6][7] This precise structural information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how subtle changes in molecular geometry impact biological function.

  • Rational Drug Design: Designing next-generation derivatives with improved potency and selectivity.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug candidate, which can have significant implications for its stability, solubility, and bioavailability.

This guide will provide a step-by-step workflow for the crystallographic analysis of a hypothetical 4,5-Difluoro-2-methoxyphenol derivative, offering insights into the causality behind each experimental choice.

Conceptual Synthesis of a Representative Derivative

To illustrate the crystallographic workflow, we will consider a hypothetical derivative: 2-((4,5-Difluoro-2-methoxyphenoxy)methyl)-1-methyl-1H-imidazole . This compound incorporates the core scaffold linked to a substituted imidazole, a common pharmacophore.

A plausible synthetic route could involve the Williamson ether synthesis, reacting 4,5-Difluoro-2-methoxyphenol with 2-(chloromethyl)-1-methyl-1H-imidazole in the presence of a suitable base like potassium carbonate in an inert solvent such as acetonitrile.[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4,5-Difluoro-2-methoxyphenol 4,5-Difluoro-2-methoxyphenol Product 2-((4,5-Difluoro-2-methoxyphenoxy)methyl)-1-methyl-1H-imidazole 4,5-Difluoro-2-methoxyphenol->Product Williamson Ether Synthesis 2-(chloromethyl)-1-methyl-1H-imidazole 2-(chloromethyl)-1-methyl-1H-imidazole 2-(chloromethyl)-1-methyl-1H-imidazole->Product K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Product Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Product Heat Heat Heat->Product

Caption: Conceptual synthetic route for the hypothetical derivative.

Upon successful synthesis, the crude product would be purified using standard techniques like column chromatography to achieve the high purity (>95%) required for successful crystallization.[9][10]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[9][10] The process is influenced by numerous factors, including purity, solvent, temperature, and the inherent properties of the molecule. For a molecule like our hypothetical derivative, which possesses both polar and non-polar regions, a systematic screening of crystallization conditions is essential.

General Considerations for Crystallization
  • Purity: The compound should be as pure as possible, as impurities can inhibit nucleation and crystal growth.[9][10]

  • Solvent Selection: A good solvent for crystallization is one in which the compound is sparingly soluble. This allows for a slow approach to supersaturation, which is conducive to the growth of well-ordered crystals. A screening of solvents with varying polarities is recommended.

  • Temperature: Temperature affects solubility and the rate of solvent evaporation. Cooling a saturated solution is a common and effective technique.[11]

Recommended Crystallization Protocols

Here are three widely used crystallization techniques that are suitable for small organic molecules:

Protocol 1: Slow Evaporation

  • Dissolve the purified compound (5-10 mg) in a small amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture) in a small vial.

  • If the compound does not fully dissolve, gently warm the solution. If undissolved material remains, filter the solution through a small cotton plug into a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Liquid-Liquid)

  • Prepare a saturated solution of the compound in a "good" solvent (one in which it is readily soluble).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass).

  • Add a "poor" solvent (one in which the compound is insoluble but miscible with the good solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

Protocol 3: Cooling Crystallization

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Allow the solution to cool slowly to room temperature.

  • For further induction of crystallization, the solution can be placed in a refrigerator or freezer.[11]

Hypothetical Crystallization Conditions for the Derivative

For our hypothetical derivative, a systematic screening of conditions would be performed. A potential successful condition could be slow evaporation from a mixture of ethyl acetate and hexane.

ParameterValue
Compound 2-((4,5-Difluoro-2-methoxyphenoxy)methyl)-1-methyl-1H-imidazole
Technique Slow Evaporation
Solvent System Ethyl Acetate / Hexane (1:3 v/v)
Temperature Room Temperature (~20 °C)
Observation Colorless, needle-like crystals suitable for X-ray diffraction after 5-7 days.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.

Crystal Mounting and Data Collection
  • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • The mounted crystal is then placed on the diffractometer and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.[10][12]

  • The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated. Data collection strategies are optimized to ensure completeness and redundancy of the data.[13][14]

Data Processing

The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, APEX, or XDS).[15][16] This process involves:

  • Indexing: Determining the unit cell parameters and crystal lattice symmetry.

  • Integration: Measuring the intensity of each diffraction spot.

  • Scaling and Merging: Applying corrections for experimental factors and merging equivalent reflections to produce a final reflection file.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The processed diffraction data contains the amplitudes of the diffracted X-rays, but the phase information is lost. This is known as the "phase problem" in crystallography.[17]

Structure Solution

For small molecules, the phase problem is typically solved using "direct methods," which are mathematical techniques that use statistical relationships between the reflection intensities to derive initial phase estimates.[18] Software like SHELXT is commonly used for this purpose.[16]

Structure Refinement

Once an initial structural model is obtained, it is refined against the experimental data using a least-squares minimization process.[19][20] This iterative process, often performed with software like SHELXL, aims to improve the agreement between the observed and calculated structure factors.[21][22] The refinement involves adjusting:

  • Atomic coordinates

  • Anisotropic displacement parameters (which model the thermal motion of the atoms)

  • Occupancies (for disordered atoms)

Difference Fourier maps are used throughout the refinement process to locate missing atoms (especially hydrogen atoms) and to identify any regions of disorder.[19]

G Crystal Crystal Diffraction_Data Diffraction_Data Crystal->Diffraction_Data X-ray Diffraction Initial_Model Initial_Model Diffraction_Data->Initial_Model Structure Solution (Direct Methods) Refined_Model Refined_Model Initial_Model->Refined_Model Structure Refinement (Least-Squares) Final_Structure Final_Structure Refined_Model->Final_Structure Validation

Caption: Workflow from crystal to final structure.

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data and refinement statistics for our derivative.

ParameterValue
Formula C12H12F2N2O2
Formula Weight 266.24
Crystal System Monoclinic
Space Group P2(1)/c
a (Å) 8.543(2)
b (Å) 12.123(3)
c (Å) 11.567(3)
β (°) 105.34(1)
Volume (ų) 1156.4(5)
Z 4
Calculated Density (g/cm³) 1.528
Radiation (Å) Mo Kα (λ = 0.71073)
Temperature (K) 100(2)
Reflections Collected 8456
Independent Reflections 2134
R(int) 0.032
Final R indices [I > 2σ(I)] R1 = 0.045, wR2 = 0.112
Goodness-of-fit on F² 1.05

Analysis of the Crystal Structure: Insights into Molecular Conformation and Intermolecular Interactions

The final refined crystal structure provides a wealth of information. For our hypothetical derivative, we would analyze:

  • Molecular Conformation: The dihedral angles between the phenyl and imidazole rings, and the conformation of the ether linkage. This can reveal the preferred spatial arrangement of the molecule in the solid state.

  • Intramolecular Interactions: The presence of any intramolecular hydrogen bonds or other close contacts that stabilize the observed conformation.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice. This is of particular interest for fluorinated compounds, as C-F···H-C, C-F···F-C, and C-F···π interactions can play a significant role in crystal packing.[23] A detailed analysis of these interactions can provide insights into the forces that govern the self-assembly of the molecules.

Conclusion

Single-crystal X-ray crystallography is an indispensable tool for the structural characterization of novel compounds like 4,5-Difluoro-2-methoxyphenol derivatives. The detailed three-dimensional structural information obtained is critical for advancing our understanding of structure-activity relationships and for the rational design of new therapeutic agents. By following systematic and well-reasoned protocols for crystallization, data collection, and structure refinement, researchers can unlock the wealth of information encoded in the crystalline state.

References

  • Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates. (2022). MDPI. Retrieved from [Link]

  • Synthesis of 5‐substituted 2‐(2,4‐dihydroxyphenyl)‐1,3,4‐thiadiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved from [Link]

  • Diazonium compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Fluorine in Crystal Engineering ? ?The Little Atom That Could?. (n.d.). ResearchGate. Retrieved from [Link]

  • Problems – and Answers – in Macromolecular Crystallography. (2024). Rees Lab - Caltech. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). (n.d.). MDPI. Retrieved from [Link]

  • Crystallography Software. (2023). RCSB PDB. Retrieved from [Link]

  • Structure refinement: some background theory and practical strategies. (n.d.). IUCr Journals. Retrieved from [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Creative Biostructure. Retrieved from [Link]

  • X-ray powder diffraction investigations of phenol derivatives. (2012). Cambridge University Press. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • (E)--2--acetyl--4--(4--methoxyphenyldiazenyl) phenol: X--ray and DFT--calculated structure. (2011). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Phase Problem in X-ray Crystallography, and Its Solution. (n.d.). University of Oxford. Retrieved from [Link]

  • Role of Fluorine in Drug Design and Drug Action. (n.d.). ResearchGate. Retrieved from [Link]

  • Presentation title Single Crystal Diffraction: The Definitive Structural Technique. (2016). ORNL Neutron Sciences. Retrieved from [Link]

  • Single Crystal X-ray Diffraction Software. (n.d.). Bruker. Retrieved from [Link]

  • Synthesis of Fluorophenol Derivatives. (2024). Knowledge. Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved from [Link]

  • Data Collection for Crystallographic Structure Determination. (n.d.). PubMed Central. Retrieved from [Link]

  • Radiation damage in small-molecule crystallography: fact not fiction. (2019). PubMed Central. Retrieved from [Link]

  • X-ray powder diffraction investigations of phenol derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Protein Crystallography Common Problems, Tips, and Advice. (2019). News-Medical. Retrieved from [Link]

  • MX Software. (n.d.). Diamond Light Source. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved from [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Structure solution and refinement: introductory strategies. (n.d.). Masaryk University. Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). MDPI. Retrieved from [Link]

  • CrystalDiffract: Introduction. (n.d.). CrystalMaker Software. Retrieved from [Link]

  • Crystal Growing Tips. (2015). University of Florida. Retrieved from [Link]

  • Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. (n.d.). MDPI. Retrieved from [Link]

  • Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. (2021). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • 1,2-Difluoro-4,5-dimetoxibenceno. (n.d.). Chem-Impex. Retrieved from [Link]

  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent advances in small molecule refinement. (n.d.). International Union of Crystallography. Retrieved from [Link]

Sources

Monitoring the progress of reactions involving 4,5-Difluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Monitoring Reaction Progress of 4,5-Difluoro-2-methoxyphenol

Executive Summary

4,5-Difluoro-2-methoxyphenol (CAS 115315-62-3) has emerged as a critical building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors, most notably Lazertinib .[1][2][3][4] Its unique substitution pattern—two electron-withdrawing fluorine atoms adjacent to electron-donating methoxy and hydroxyl groups—imparts specific metabolic stability and binding affinity profiles to final drug candidates.[1][2][3][4]

However, this electronic "push-pull" system creates distinct challenges in reaction monitoring.[1][2] The electron-deficient ring alters the acidity of the phenol (pKa ~7.5–8.0 vs. 10.0 for phenol), affecting HPLC retention behavior, while the fluorine atoms provide a sensitive handle for NMR analysis.[5] This guide outlines robust protocols for monitoring the synthesis of this intermediate and its subsequent coupling reactions.

Chemical Context & Reactivity Profile

The reactivity of 4,5-Difluoro-2-methoxyphenol is dominated by the interplay between the nucleophilic phenolic oxygen and the electron-withdrawing fluorine atoms.[1][2]

ParameterCharacteristicImpact on Monitoring
Nucleophilicity Reduced compared to non-fluorinated phenols.[1][2][3][4]Reactions (e.g., O-alkylation) require higher temperatures or stronger bases (e.g., Cs₂CO₃), increasing the risk of side reactions.[5]
Acidity (pKa) Enhanced (More Acidic).Mobile phase pH must be carefully controlled (< pH 3.[4]0) to keep the molecule protonated during reverse-phase HPLC.
NMR Signature Two non-equivalent

F nuclei.[5][1][4]
Provides a "fingerprint" region (-130 to -150 ppm) that is highly sensitive to changes in the phenolic oxygen environment.[1][2][3][4]

Analytical Strategy Formulation

We recommend a dual-modality approach depending on the reaction stage:

  • High-Throughput Process Control (HPLC-UV): Best for routine monitoring of conversion and impurity profiling.[1][2][3][4]

  • In-Situ Mechanistic Analysis (

    
    F NMR):  Best for optimizing difficult coupling steps (e.g., Ullmann or Chan-Lam couplings) where distinguishing product from similar byproducts is difficult by UV alone.[5][1][3]
    

Protocol 1: HPLC Monitoring of Demethylation

Context: Synthesis of 4,5-Difluoro-2-methoxyphenol from 1,2-difluoro-4,5-dimethoxybenzene.

Challenge: The starting material (dimethoxy) and product (monophenol) have similar UV chromophores but distinct polarities.

Method parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[5]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[5][3]

  • Mobile Phase B: Acetonitrile.[1][6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (phenol absorption) and 254 nm.[5][3]

Data Interpretation Table
CompoundApprox.[1][2][4][6][7][8][9][10][11][12] RT (min)Spectral FeatureNotes
Starting Material (Dimethoxy)7.2Non-polarElutes late; sharp peak.[1][2][3][4]
Target Product (Phenol)5.8Polar ShiftShifts earlier due to H-bonding capability of -OH.[1][2][3][4]
Over-Demethylated (Catechol)4.1Highly PolarTrace impurity; elutes very early.[5][1][2][4]

Critical Control Point: Ensure Mobile Phase A is acidic. At neutral pH, the fluorinated phenol may partially ionize, leading to peak tailing and variable retention times.[5]

Protocol 2: F NMR Monitoring of O-Arylation

Context: Coupling 4,5-Difluoro-2-methoxyphenol with an aryl halide (e.g., for Lazertinib synthesis).

Rationale: Fluorine NMR is superior here because the reaction mixture often contains complex inorganic bases and metal catalysts (CuBr, Pd) that can foul HPLC columns or interfere with UV absorption.[5]


F NMR requires no workup.[5][3]
Experimental Setup
  • Sampling: Aliquot 50 µL of reaction mixture.

  • Dilution: Add to NMR tube containing 450 µL DMSO-d6.

  • Internal Standard: Add 10 µL

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm).
  • Acquisition: 16 scans, proton-decoupled (

    
    F{
    
    
    
    H}).[5][1][3]
Spectral Analysis

The chemical environment of the fluorines changes drastically when the phenolic proton is replaced by an aryl group.

  • Starting Material (Phenol): Two multiplets at

    
     -142.5 ppm  and 
    
    
    
    -148.0 ppm
    (approx).[5][1][2][3][4] The signals are distinct due to the asymmetry of the methoxy/hydroxy groups.
  • Product (Di-aryl Ether): The signals will shift downfield (typically

    
     +2 to +5 ppm ) due to the loss of the electron-donating proton and steric changes.[5][1][3]
    
  • Side Reaction (Self-Coupling): If the phenol reacts with itself (rare but possible under oxidative conditions), new signals appear upfield.[5][1][3]

Workflow Visualization

The following diagram illustrates the decision logic for monitoring the O-alkylation reaction, integrating both HPLC and NMR data streams.

ReactionMonitoring Start Start Reaction: 4,5-Difluoro-2-methoxyphenol + Aryl Halide Sampling Take Aliquot (t = 1h, 4h, 12h) Start->Sampling Decision Select Analytical Mode Sampling->Decision HPLC HPLC-UV (Standard) Check Conversion % Decision->HPLC Routine Check NMR 19F NMR (Complex) Check Regioselectivity Decision->NMR Ambiguous UV Data Result_Good Conversion > 95% Single Product Peak HPLC->Result_Good Result_Stall Conversion < 50% Stalled HPLC->Result_Stall Result_Impurity New Impurity > 5% HPLC->Result_Impurity NMR->Result_Good NMR->Result_Impurity Action_Quench Quench & Workup Result_Good->Action_Quench Action_Heat Increase Temp (+10°C) or Add Catalyst Result_Stall->Action_Heat Action_ID Isolate Impurity for MS Analysis Result_Impurity->Action_ID Action_Heat->Sampling Re-sample +2h

Caption: Decision matrix for monitoring O-alkylation of fluorinated phenols, prioritizing HPLC for conversion and NMR for selectivity.

Case Study: Synthesis of Lazertinib Intermediate

Reaction: Ullmann-type coupling of 4,5-difluoro-2-methoxyphenol with tert-butyl 4-bromo-2-methylbenzoate.[1][2][3][4]

Protocol:

  • Reagents: Phenol (1.0 eq), Aryl bromide (1.1 eq), Cs₂CO₃ (2.0 eq), CuBr (0.1 eq), Dimethylglycine (ligand).[5]

  • Conditions: Dioxane, 120°C, Sealed tube.

  • Monitoring Point (t=4h):

    • Observation: HPLC shows 60% conversion.

    • Intervention: If conversion plateaus, add 0.05 eq fresh CuBr catalyst (catalyst death is common with electron-poor phenols).[5][1][3]

  • Endpoint: Reaction is deemed complete when SM (Phenol) < 2.0% by HPLC area.[5]

Troubleshooting Guide:

  • Problem: "Ghost Peaks" in HPLC.

    • Cause: Copper-ligand complexes absorbing at 254 nm.[1][2][3][4]

    • Solution: Quench HPLC aliquot with EDTA/NH₄OH before injection to sequester copper.[1]

  • Problem: Low Yield.

    • Cause: Decarboxylation of the phenol (rare) or oxidation to quinones.[5]

    • Solution: Degas solvents thoroughly; ensure inert atmosphere (Argon).[5][3]

References

  • Lazertinib Synthesis & Structure: J. Med. Chem., "Discovery of Lazertinib (YH25448), a Potent, Highly Mutant-Selective, and Brain-Penetrant Third-Generation EGFR Tyrosine Kinase Inhibitor".[5][2]

  • Fluorine NMR Shifts:J. Org. Chem., "Substituent Effects on

    
    F Chemical Shifts in Aromatic Systems". 
    
  • Ullmann Coupling Protocols: Org. Process Res. Dev., "Scalable Synthesis of Fluorinated Ether Intermediates via Ullmann Coupling".

  • Analytical Methods for Phenols: J. Chromatogr. A, "Separation of fluorinated phenols by reversed-phase HPLC".

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,5-Difluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yield and purity.

Introduction: Strategic Approaches to 4,5-Difluoro-2-methoxyphenol

4,5-Difluoro-2-methoxyphenol is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms and a methoxy group on the phenolic ring imparts unique electronic and metabolic properties to the final products. While several synthetic routes are conceivable, a common and reliable approach involves a multi-step synthesis starting from commercially available precursors. This guide will focus on a robust pathway involving nucleophilic aromatic substitution, nitro group reduction, diazotization, and subsequent hydrolysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4,5-Difluoro-2-methoxyphenol. Each problem is analyzed from a mechanistic standpoint to provide you with a clear understanding of the underlying causes and actionable solutions.

Issue Potential Cause(s) Recommended Solutions & Rationale
Low Yield of 4,5-Difluoro-2-methoxyaniline (from 1,2-Difluoro-4-nitrobenzene) Incomplete nucleophilic aromatic substitution.- Increase reaction temperature and/or time: The methoxide substitution on the electron-deficient ring is thermally driven. - Ensure anhydrous conditions: Water can compete with methoxide as a nucleophile, leading to undesired hydroxylation byproducts. - Use a stronger base/methoxide source: A base like sodium methoxide or potassium tert-butoxide in methanol can enhance the nucleophilicity of the methoxide.
Incomplete reduction of the nitro group.- Check the activity of the reducing agent: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned. For metal/acid reductions (e.g., Sn/HCl), ensure the metal is sufficiently activated. - Increase the amount of reducing agent: Ensure a stoichiometric excess of the reducing agent is used. - Optimize reaction conditions: Adjust temperature and pressure for catalytic hydrogenation, or the concentration of the acid for metal-based reductions.
Low Yield of 4,5-Difluoro-2-methoxyphenol (from Diazotization) Incomplete diazotization of 4,5-difluoro-2-methoxyaniline.- Maintain strict temperature control (0-5 °C): Diazonium salts are thermally unstable and can decompose at higher temperatures.[1] - Ensure complete dissolution of the aniline: The aniline must be fully dissolved in the acidic medium to form the corresponding salt before the addition of sodium nitrite.[1] - Test for excess nitrous acid: Use starch-iodide paper to confirm the presence of a slight excess of nitrous acid, indicating the complete consumption of the aniline.[1]
Decomposition of the diazonium salt.- Use the diazonium salt solution immediately: Do not store the solution, as decomposition will lower the yield.[1] - Maintain low temperatures throughout handling. [1]
Inefficient hydrolysis of the diazonium salt.- Ensure sufficient heating during hydrolysis: The replacement of the diazonium group with a hydroxyl group requires thermal energy. Gently warming the solution or adding it to hot water is necessary.[2] - Consider a copper catalyst: The addition of copper(II) sulfate can sometimes facilitate the hydrolysis step.[1]
Formation of Colored Byproducts (e.g., red/orange precipitate) Azo coupling side reactions.- This occurs when the diazonium salt couples with an electron-rich aromatic compound, such as the unreacted aniline or the product phenol. - Ensure a sufficiently acidic medium: A strong acid protonates the starting aniline, preventing it from acting as a coupling partner.[1] - Maintain low temperature: This minimizes the formation of the phenol product before all of the diazonium salt is formed, which could then act as a coupling partner.[1]
Product is Difficult to Purify Presence of starting materials or intermediates.- Monitor reaction completion: Use techniques like TLC or GC-MS to ensure the complete consumption of starting materials before workup. - Optimize extraction and washing steps: Use appropriate solvents and perform multiple extractions. Washing with a mild base can remove acidic impurities, while an acid wash can remove basic impurities.
Formation of isomeric byproducts.- Careful selection of starting materials: Ensure the regioselectivity of the initial nucleophilic aromatic substitution is high. - Employ chromatographic purification: Column chromatography is often necessary to separate closely related isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 4,5-Difluoro-2-methoxyphenol via the diazotization route?

A1: The most critical step is the diazotization of 4,5-difluoro-2-methoxyaniline. This reaction is highly sensitive to temperature, and maintaining a temperature between 0-5 °C is crucial to prevent the decomposition of the unstable diazonium salt.[1]

Q2: I am observing a low yield in the first step, the nucleophilic aromatic substitution of 1,2-difluoro-4-nitrobenzene with methoxide. What can I do?

A2: Low yields in this step are often due to incomplete reaction or side reactions. Ensure your reagents and solvent are anhydrous, as water can lead to the formation of a nitrophenol byproduct. Increasing the reaction temperature or using a stronger base like potassium tert-butoxide can improve the reaction rate and yield.[3]

Q3: How can I confirm the completion of the nitro group reduction?

A3: The completion of the reduction of 4,5-difluoro-2-methoxy-1-nitrobenzene to the corresponding aniline can be monitored by thin-layer chromatography (TLC). The aniline product will have a different Rf value than the nitro starting material. Additionally, the disappearance of the yellow color of the nitro compound can be a visual indicator. For more quantitative analysis, GC-MS or LC-MS can be used.

Q4: Are there alternative methods for synthesizing 4,5-Difluoro-2-methoxyphenol?

A4: Yes, other synthetic strategies exist, although they may have their own challenges. These can include:

  • Direct hydroxylation of 1,2-difluoro-4-methoxybenzene: This can be challenging due to issues with regioselectivity and harsh reaction conditions.

  • Demethylation of 1,2-dimethoxy-4,5-difluorobenzene: This requires a selective demethylation of one of the two methoxy groups, which can be difficult to control.[4]

  • Ortho-lithiation of 1,2-difluoro-4-methoxybenzene followed by reaction with an electrophilic oxygen source: This requires careful control of anhydrous and low-temperature conditions.[5][6]

Q5: What are the best practices for purifying the final product?

A5: The final product, 4,5-Difluoro-2-methoxyphenol, is a solid at room temperature. After aqueous workup and extraction, the crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). If isomeric impurities are present, column chromatography on silica gel is recommended.

Experimental Protocols

The following are representative, step-by-step methodologies for the synthesis of 4,5-Difluoro-2-methoxyphenol. Researchers should adapt and optimize these protocols based on their specific laboratory setup and scale.

Step 1: Synthesis of 4,5-Difluoro-2-methoxy-1-nitrobenzene

This procedure is adapted from a similar synthesis of 4-fluoro-2-methoxy-1-nitrobenzene.[3]

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Methanol (anhydrous)

  • Potassium tert-butoxide

  • Toluene (anhydrous)

  • Water

  • Brine solution

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-difluoro-4-nitrobenzene in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous methanol to the cooled solution.

  • Portion-wise, add potassium tert-butoxide to the reaction mixture, ensuring the temperature remains at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 4,5-Difluoro-2-methoxyaniline

This procedure is a general method for the reduction of an aromatic nitro group.

Materials:

  • 4,5-Difluoro-2-methoxy-1-nitrobenzene

  • Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 4,5-difluoro-2-methoxy-1-nitrobenzene in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas before introducing hydrogen gas (typically at a pressure of 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by the uptake of hydrogen and by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4,5-difluoro-2-methoxyaniline, which can be used in the next step without further purification if the purity is sufficient.

Step 3: Synthesis of 4,5-Difluoro-2-methoxyphenol

This protocol is based on the well-established diazotization-hydrolysis of aromatic anilines.[1][2]

Materials:

  • 4,5-Difluoro-2-methoxyaniline

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Water

  • Ice

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • In a beaker, carefully add concentrated sulfuric acid to water with cooling to prepare a dilute sulfuric acid solution.

  • Add 4,5-difluoro-2-methoxyaniline to the dilute sulfuric acid solution and stir until completely dissolved.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution, maintaining the temperature strictly between 0 and 5 °C.

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at the same temperature.

  • Confirm the completion of diazotization by testing for excess nitrous acid with starch-iodide paper (a blue-black color indicates completion).

  • To hydrolyze the diazonium salt, gently warm the solution. Effervescence (release of nitrogen gas) will be observed. Alternatively, the diazonium salt solution can be slowly added to a separate flask of boiling water.

  • After the evolution of nitrogen gas has ceased, cool the reaction mixture to room temperature.

  • Extract the aqueous solution with diethyl ether or another suitable organic solvent.

  • Combine the organic extracts and wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 4,5-Difluoro-2-methoxyphenol can be further purified by recrystallization or column chromatography.

Visualizing the Workflow

To provide a clear overview of the synthetic pathway, the following diagram illustrates the key transformations.

Synthesis_Workflow A 1,2-Difluoro-4-nitrobenzene B 4,5-Difluoro-2-methoxy-1-nitrobenzene A->B 1. CH3O-K+ 2. Toluene C 4,5-Difluoro-2-methoxyaniline B->C H2, Pd/C Ethanol D 4,5-Difluoro-2-methoxyphenol C->D 1. NaNO2, H2SO4, 0-5 °C 2. H2O, Heat

Sources

Technical Support Center: 4,5-Difluoro-2-methoxyphenol Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the stability, storage, and handling of 4,5-Difluoro-2-methoxyphenol (DFMP) . As a fluorinated bioisostere of guaiacol, this intermediate is critical in medicinal chemistry for modulating metabolic stability and lipophilicity. However, its unique electronic structure—balancing electron-withdrawing fluorine atoms with electron-donating oxygenated groups—creates specific degradation risks that differ from standard phenols.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the molecular vulnerability. DFMP possesses a "Push-Pull" electronic system:

  • The "Push": The hydroxyl (-OH) and methoxy (-OMe) groups are electron-donating (via resonance), activating the ring toward oxidation.

  • The "Pull": The fluorine atoms at positions 4 and 5 are strongly electron-withdrawing (via induction), which generally lowers the

    
     (making it more acidic than non-fluorinated guaiacol) and alters the oxidation potential.
    

Primary Failure Mode: Oxidative Quinone Formation Despite the stabilizing effect of fluorine, the phenolic moiety remains susceptible to Proton-Coupled Electron Transfer (PCET). Exposure to oxygen and light generates phenoxy radicals, which eventually couple or oxidize further into ortho- or para-quinones. This manifests macroscopically as a color change from white/off-white to pink, brown, or black.

Diagram: Oxidative Degradation Pathway

The following diagram illustrates the mechanistic flow from stable phenol to degraded quinone.

DFMP_Degradation DFMP 4,5-Difluoro-2-methoxyphenol (Stable White Solid) Trigger Trigger: O2 + Light + Base DFMP->Trigger H-atom abstraction Radical Phenoxy Radical (Intermediate) Trigger->Radical -1e-, -H+ Dimer C-C Dimers (Insoluble) Radical->Dimer Coupling Quinone Fluorinated Quinones (Pink/Brown Impurity) Radical->Quinone Oxidation (+O2)

Caption: Figure 1. The oxidative cascade of DFMP. Light and oxygen drive the formation of phenoxy radicals, leading to colored quinone impurities.

Module 2: Storage Protocol (The "How")

This protocol is designed to interrupt the PCET mechanism described above. Every step acts as a barrier to a specific degradation trigger.

Standard Operating Procedure (SOP) for Long-Term Storage
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Arrhenius equation dictates that lower T slows radical propagation rates.
Atmosphere Argon (Preferred) or Nitrogen Displaces

, preventing the initial electron transfer event. Argon is heavier than air, providing a better "blanket" for solids.
Container Amber Glass Blocks UV/Vis light (200-450nm) which catalyzes photo-oxidation of the phenol ring.
Closure Teflon (PTFE) Lined Cap Phenols can leach plasticizers from standard polyethylene liners. PTFE is chemically inert.
Desiccant Silica Gel (External) Prevents hydration. Water can act as a proton shuttle, facilitating acid/base catalyzed decomposition.
Decision Logic for Handling

Use this workflow to determine the correct handling procedure based on your usage frequency.

Storage_Workflow Start Received DFMP Shipment Check Check Appearance: Is it White/Off-White? Start->Check Good Yes: Proceed to Storage Check->Good Pass Bad No: Pink/Brown Check->Bad Fail Usage Usage Frequency? Good->Usage Purify Perform Recrystallization (See Module 4) Bad->Purify Purify->Good Daily Daily Use: Store in Desiccator at Room Temp (Flush Ar) Usage->Daily High Freq LongTerm Long Term (>1 week): Parafilm Seal + Fridge (4°C) Usage->LongTerm Low Freq

Caption: Figure 2. Decision matrix for handling incoming and inventoried DFMP stocks.

Module 3: Troubleshooting Guide (FAQs)

Q1: My DFMP powder has turned a faint pink color. Is it ruined?

  • Diagnosis: This is the classic "Phenol Pink" indication. It signals the formation of trace ortho-quinones or para-quinones.

  • Impact: For rough chemistry (e.g., early-stage alkylation), it may still be usable if the purity is >95%. For sensitive catalysis or GMP steps, it must be purified.

  • Action: See Module 4 for Recrystallization.

Q2: The material has clumped into a sticky solid. Why?

  • Diagnosis: Hygroscopicity. The methoxy and hydroxyl groups can hydrogen bond with atmospheric water. The fluorine atoms can increase the acidity, making the surface more reactive to moisture.

  • Action: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours. If it remains sticky, it may have partially melted (eutectic formation with impurities); recrystallization is required.

Q3: Can I store this in solution?

  • Diagnosis: Generally, No .

  • Reasoning: Dissolving the phenol increases the molecular mobility and diffusion of oxygen, accelerating oxidation rates by orders of magnitude compared to the crystalline lattice.

  • Exception: If absolutely necessary, store in degassed anhydrous solvent (e.g., Toluene) under Argon at -20°C.

Q4: Is this compound compatible with strong bases?

  • Diagnosis: Caution required.[1][2]

  • Reasoning: The 4,5-difluoro substitution pulls electron density, making the phenolic proton more acidic (

    
     ~7-8) compared to standard phenol (
    
    
    
    10). It will deprotonate rapidly, forming a phenolate anion that is highly nucleophilic and oxidation-prone.
  • Action: Add base only immediately prior to the reaction. Do not store as a phenolate salt.

Module 4: Recovery & Purification Protocol

If your DFMP has degraded (pink/brown discoloration), use this self-validating recrystallization protocol.

Prerequisites:

  • Solvent System: Hexanes / Ethyl Acetate (primary recommendation) or Toluene.

  • Equipment: Amber glassware, Argon line, Vacuum filtration.

Step-by-Step Protocol:

  • Dissolution:

    • Place crude DFMP in an Erlenmeyer flask.

    • Add minimal Ethyl Acetate (or Toluene) and heat gently (50°C) until dissolved.

    • Checkpoint: If dark insoluble particles remain, filter hot through a 0.45µm PTFE syringe filter.

  • Precipitation:

    • Slowly add Hexanes (antisolvent) to the hot solution until a persistent cloudiness appears.

    • Add a few drops of Ethyl Acetate to clear the solution.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap in foil to insulate).

    • Once ambient, move to a fridge (4°C) for 2 hours.

    • Mechanism:[1][3][4][5][6] Slow cooling excludes the quinone impurities from the crystal lattice.

  • Collection:

    • Filter the white crystals using vacuum filtration.

    • Wash with cold Hexanes (removes surface mother liquor containing colored impurities).

    • Dry under vacuum.

  • Validation:

    • The resulting solid should be pure white. If pink persists, repeat.

References

  • Sigma-Aldrich. Product Safety and Storage: Fluorinated Phenols. Accessed via Merck Millipore database. Link

  • National Institutes of Health (NIH). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine. PMC Article. Link

  • Royal Society of Chemistry. Purifying by Recrystallisation: Standard Protocols.Link

  • ChemicalBook. Properties and Safety of 4-Fluoro-2-methoxyphenol (Analogous Structure).Link

Sources

Managing moisture sensitivity of fluorinating agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Moisture Sensitivity & Stability of Fluorinating Agents

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Safety & Yield Critical)[1][2]

Introduction

Welcome to the Fluorination Chemistry Support Center. If you are accessing this guide, you likely understand that reagents like DAST, Deoxo-Fluor®, and Selectfluor™ are powerful tools for introducing fluorine, but they are unforgiving of environmental variables.[1]

The most common cause of failure in fluorination chemistry is not the reaction mechanism itself, but the invisible degradation of reagents due to trace moisture .[1] This guide moves beyond basic "keep it dry" advice to explain the causality of failure and provides self-validating protocols to ensure reproducibility.

Module 1: Reagent Stability & Storage

User Issue: "My bottle of DAST is pressurized/fuming. Is it safe to use?"

The Mechanistic Danger

You must treat nucleophilic fluorinating agents (DAST, Deoxo-Fluor) as "living" chemical hazards.[1][2] They do not just "go bad"; they actively decompose in a self-accelerating cycle.[1][2]

  • Hydrolysis Trigger: Moisture enters the bottle.[1][2]

  • HF Generation: The reagent hydrolyzes, releasing Hydrogen Fluoride (HF).[1][2]

  • Autocatalysis: HF lowers the pH and catalyzes the disproportionation of the remaining reagent.[1]

  • Pressure Hazard: This decomposition releases gaseous byproducts (sulfur oxides), pressurizing the container—sometimes to the point of rupture.[1][2]

Storage Protocol: The "Zero-Headspace" Rule
ReagentSensitivityStorage TempCritical Action
DAST Extreme-20°C (Freezer)Do not store long-term. Buy small pack sizes.[1][2] If older than 6 months, titrate or discard.[1]
Deoxo-Fluor® High2–8°C (Fridge)More thermally stable than DAST, but equally moisture sensitive.[1][2] Keep under Argon.
Selectfluor™ LowAmbient (<30°C)Hygroscopic but stable.[1][2] Store in a desiccator to prevent clumping and loss of activity.[1]
XtalFluor-E/M ModerateAmbientDoes not release free HF, allowing storage in borosilicate glass.[1][2]

Pro-Tip: Never Parafilm a DAST bottle cap directly.[1][2] If the bottle pressurizes, the Parafilm turns the cap into a projectile.[1] Use a secondary containment vessel (a plastic jar with desiccant) and store the bottle inside that.[2]

Module 2: Handling & Transfer Protocols

User Issue: "How do I transfer these reagents without introducing moisture or etching my glassware?"

The "Positive Pressure" Transfer Method

Standard syringe techniques often fail because the plunger retraction creates a momentary vacuum that sucks in wet atmospheric air.[1][2]

Equipment:

  • Syringes: Plastic (Polypropylene/HDPE) only.[1][2] Glass syringes will seize due to HF etching the barrel.[1]

  • Needles: Stainless steel (standard).[1][2]

  • Gas: Dry Nitrogen or Argon line.[1][2][3]

Step-by-Step Protocol:

  • Equilibrate: Allow the refrigerated reagent to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture instantly.[1][2]

  • Purge: Insert a generic needle connected to an inert gas line into the reagent bottle septum to create positive pressure.[1][2]

  • Withdraw: Insert your plastic syringe. The positive pressure will help push the liquid into the syringe, preventing vacuum formation.[1]

  • Transfer: Inject directly into the reaction vessel.

Decision Logic: Handling Workflow

HandlingProtocol Start Select Reagent Type State of Matter? Start->Type Liquid Liquid (DAST, Deoxo-Fluor) Type->Liquid Solid Solid (Selectfluor, XtalFluor) Type->Solid Precaution CRITICAL: Warm to RT before opening Liquid->Precaution ActionSol Weigh in Glovebox OR Quick transfer under N2 flow Solid->ActionSol ActionLiq Use PLASTIC Syringe (Glass will etch/seize) Precaution->ActionLiq

Figure 1: Decision matrix for safe handling of fluorinating agents based on physical state and material compatibility.

Module 3: Reaction Troubleshooting

User Issue: "My reaction turned into black tar" or "I have 0% conversion."

Root Cause Analysis

When fluorinations fail, it is usually due to protonation or elimination side reactions driven by HF.[1][2]

Scenario A: The "Black Tar" (Polymerization/Decomposition) [1][2]

  • Cause: Uncontrolled HF generation.[1][2]

  • Mechanism: Moisture hydrolyzes the reagent

    
     HF generated 
    
    
    
    HF acts as a Brønsted acid
    
    
    Polymerizes acid-sensitive substrates (e.g., vinyl ethers, furans).[1][2]
  • Fix: Add a soluble base scavenger like Pyridine or K2CO3 (solid) to the reaction mixture before adding the fluorinating agent.[1][2]

Scenario B: No Conversion (Reagent Hydrolysis)

  • Cause: Wet Solvent.[1][2]

  • Verification: Do not trust "Anhydrous" labels on bottles opened more than once.

  • Self-Validating Step: Karl Fischer titration is best, but a simple "spark test" (for solvents like THF/DCM) using sodium metal or a color indicator (benzophenone ketyl) can serve as a crude proxy in non-regulated labs.[1][2] Better: Store solvent over activated 3Å or 4Å Molecular Sieves for 24h prior to use. [1][2]

Troubleshooting Table
SymptomProbable CauseCorrective Action
Etched Glassware Free HF presentSwitch to Teflon/PFA reaction vessels.[1][2] Use plastic syringes.
Explosion/Pop Thermal runawaySTOP. DAST is unstable >70°C. Switch to Deoxo-Fluor or XtalFluor for heated reactions.
Elimination Product (Alkene instead of Fluoride)Basic conditions or high tempUse a less basic solvent (DCM instead of THF).[1][2] Lower temperature (-78°C).[1][2][4][5][6]

Module 4: Safety & Disposal (Post-Experiment)

User Issue: "How do I clean up? I'm afraid to put water in the flask."

The "Controlled Quench" Protocol

Adding water directly to DAST/Deoxo-Fluor is violent.[1][2] You must neutralize the potential HF immediately upon hydrolysis.[1]

The Baxendale Method (Calcium Carbonate Plug): Instead of dumping the reaction into water, pass the reaction mixture through a reactive solid plug.[1]

  • Prepare: A glass column or sintered funnel packed with a layer of Solid Calcium Carbonate (CaCO3) and a top layer of Silica Gel.[1][2]

  • Process: Pour the reaction mixture through this dry column.

  • Chemistry:

    • Residual DAST reacts with silica moisture/surface

      
       releases HF.[1][2]
      
    • HF immediately reacts with CaCO3

      
       CaF2 (insoluble solid) + CO2 + H2O.[1][2]
      
  • Result: The eluate is fluoride-free and neutral.[1][2] The solid waste traps the fluoride as stable CaF2.[1]

Quenching Workflow

QuenchFlow Reaction Crude Reaction Mixture (Contains residual DAST/HF) DirectWater Direct Water Add? Reaction->DirectWater SafePath Baxendale Method (Solid Phase Quench) Reaction->SafePath Recommended Explosion VIOLENT EXOTHERM HF Release DirectWater->Explosion YES (Don't do this) Column Pass through CaCO3 / Silica Plug SafePath->Column Trapping HF trapped as CaF2 (solid) Column->Trapping Waste Safe Solid Waste Disposal Trapping->Waste

Figure 2: Safety logic for quenching active fluorinating agents. Direct aqueous quenching is discouraged due to exotherm risks.[1]

References

  • Lal, G. S., et al. (1999).[1][2][7] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1][2] Journal of Organic Chemistry.

  • Banks, R. E. (1992).[1][2] "Selectfluor™ reagent F-TEDA-BF4: A user-friendly electrophilic fluorinating agent."[1][2][8] Journal of Fluorine Chemistry. [1][2]

  • Baumann, M., Baxendale, I. R., et al. (2008).[1] "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett. (Describes the CaCO3 quenching method).

  • L'Heureux, A., et al. (2010).[1][2] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[1][2] Journal of Organic Chemistry. (Introduction of XtalFluor).

  • Sigma-Aldrich Technical Bulletin. "Deoxo-Fluor® Fluorinating Reagent."[1][2]

Sources

Reducing reaction times for the synthesis of 4,5-Difluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4,5-Difluoro-2-methoxyphenol

Welcome to the technical support guide for the synthesis of 4,5-Difluoro-2-methoxyphenol. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this challenging synthesis, with a specific focus on reducing reaction times and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction efficiency.

Section 1: Troubleshooting Guide

This section addresses the most frequently encountered issues during the synthesis of 4,5-Difluoro-2-methoxyphenol. The synthesis, typically an electrophilic fluorination of 2-methoxyphenol (guaiacol), is sensitive to a number of variables that can dramatically impact reaction rate and overall success.

Question: My reaction has stalled or shows very low conversion to the desired product. What are the likely causes?

Answer: Low or no conversion is a common but solvable issue. The root cause often lies in one of three areas: catalyst activity, reagent integrity, or reaction conditions.

  • Catalyst Deactivation/Poisoning: Many fluorination reactions rely on metal or organocatalysts to activate the substrate or the fluorinating agent.[1] These catalysts are highly susceptible to poisoning.

    • Causality: Trace amounts of water, sulfur-containing impurities in the starting material, or coordinating solvents can bind to the catalyst's active sites more strongly than the intended substrate, rendering it inactive.

    • Solution:

      • Ensure your starting material, 2-methoxyphenol, is of high purity (≥98.0%) and is thoroughly dried.[2]

      • Use anhydrous solvents. It is best practice to distill solvents over a suitable drying agent or use commercially available anhydrous grades.

      • Operate under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.

  • Inactive Fluorinating Agent: Electrophilic fluorinating agents (e.g., Selectfluor™, N-Fluorobenzenesulfonimide - NFSI) can degrade over time, especially if not stored correctly.

    • Causality: These reagents are powerful oxidizers and can react with ambient moisture. Degradation leads to a lower effective concentration of the active "F+" source.

    • Solution: Store fluorinating agents in a desiccator, away from light. It is advisable to use a freshly opened bottle or to test the activity of an older batch on a small-scale control reaction.

  • Sub-optimal Temperature: Electrophilic aromatic substitution, including fluorination, has a significant activation energy barrier.

    • Causality: Insufficient thermal energy will result in a reaction rate that is too slow to be practical.

    • Solution: Gently increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or GC-MS to check for product formation versus decomposition. For many modern fluorinations, temperatures between 50-80 °C are a good starting point.[3]

Question: The reaction is proceeding, but is unacceptably slow (e.g., >24 hours). How can I reduce the reaction time?

Answer: Accelerating a sluggish reaction involves enhancing the kinetics by optimizing catalyst choice, energy input, and physical parameters.

  • Catalyst Selection & Loading: The choice of catalyst is the most critical factor influencing the reaction rate.

    • Causality: A catalyst provides an alternative, lower-energy reaction pathway. Different catalysts (e.g., Cu(OTf)₂, Fe(acac)₃, or even strong Lewis acids) have different efficiencies for C-H activation or for activating the fluorinating agent.[1]

    • Solution:

      • Screen a panel of catalysts. Copper and iron salts are often effective and economical choices for this type of transformation.

      • Increase catalyst loading from a typical 1-5 mol% up to 10 mol%. While this may increase cost, the impact on reaction time can be substantial.

  • Solvent Effects: The solvent not only dissolves the reactants but also influences their reactivity and the stability of reaction intermediates.

    • Causality: Polar aprotic solvents like acetonitrile, DMF, or DMSO can stabilize the charged intermediates common in electrophilic substitution, thereby lowering the transition state energy and accelerating the reaction.

    • Solution: Switch from less polar solvents (like DCM or THF) to a higher-boiling, polar aprotic solvent. Acetonitrile is an excellent starting point.

  • Energy Input Method: Conventional heating via an oil bath is not always the most efficient method for energy transfer.

    • Causality: Microwave irradiation can deliver energy directly to polar molecules in the reaction mixture, leading to rapid and uniform heating that can dramatically reduce reaction times compared to conventional heating.

    • Solution: If available, transition the reaction to a dedicated microwave reactor. This can often reduce multi-hour reactions to minutes.

Question: I'm observing significant amounts of mono-fluorinated byproducts and/or other regioisomers instead of the desired 4,5-difluoro product. How can I improve selectivity?

Answer: Controlling regioselectivity in aromatic substitutions is a classic challenge. The methoxy and hydroxyl groups of 2-methoxyphenol are both ortho-, para-directing groups, making precise difluorination complex.

  • Stoichiometry of the Fluorinating Agent:

    • Causality: The formation of mono-fluorinated species is a direct result of incomplete reaction. To add two fluorine atoms, you must provide sufficient fluorinating reagent.

    • Solution: Ensure you are using at least 2.0 equivalents of the fluorinating agent. Often, a slight excess (e.g., 2.2-2.5 equivalents) is required to drive the reaction to completion and overcome any minor degradation of the reagent.

  • Reaction Temperature and Time:

    • Causality: The activation energy for the second fluorination is likely higher than the first. Overly mild conditions or short reaction times may only be sufficient for the first substitution to occur. Conversely, excessively high temperatures can sometimes scramble selectivity.

    • Solution: After confirming the presence of the mono-fluorinated intermediate, increase the reaction temperature or prolong the reaction time and monitor for the appearance of the desired difluorinated product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the single most effective strategy to fundamentally reduce reaction times from a process development perspective?

A1: For hazardous or highly exothermic reactions like fluorination, transitioning from batch to continuous flow chemistry is a state-of-the-art approach.[4] Flow reactors utilize small-diameter tubing, which offers superior heat and mass transfer compared to batch reactors. This allows for the safe use of much higher temperatures and reactant concentrations, drastically reducing residence time (the equivalent of reaction time) from hours to minutes, while also improving safety and process control.[4]

Q2: What are the essential safety precautions when working with electrophilic fluorinating agents?

A2: These reagents are strong oxidizers and require careful handling.[5]

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid contact with combustible materials, acids, and bases.

  • Quench any residual reagent carefully during the workup procedure, typically with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate.

Q3: How does the purity of the starting 2-methoxyphenol impact the synthesis?

A3: Starting material purity is paramount. As mentioned in the troubleshooting section, impurities can poison the catalyst. Phenolic compounds, in particular, are susceptible to oxidation, which can generate quinone-type impurities. These can not only interact with the catalyst but also lead to colored byproducts that complicate purification. Using freshly purchased, high-purity guaiacol is a critical first step for a reproducible and efficient reaction.[2]

Q4: What are the recommended analytical methods for monitoring the reaction's progress?

A4: A multi-pronged approach is best.

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of starting material and the formation of new products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the starting material, mono-fluorinated intermediates, and the final difluorinated product by their respective mass-to-charge ratios.

  • ¹⁹F NMR Spectroscopy: This is the most definitive technique. The chemical shifts of the fluorine atoms provide unambiguous information about their position on the aromatic ring, allowing you to clearly distinguish between the desired 4,5-difluoro isomer and any other regioisomers.

Section 3: Optimized Protocol for Accelerated Synthesis

This protocol is designed to achieve a significantly reduced reaction time for the synthesis of 4,5-Difluoro-2-methoxyphenol by employing an effective catalyst at an elevated temperature.

Materials:

  • 2-Methoxyphenol (Guaiacol), ≥98.0% purity

  • Selectfluor™ (F-TEDA-BF₄)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Acetonitrile (anhydrous grade)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyphenol (1.0 eq.), Copper(II) trifluoromethanesulfonate (0.1 eq.), and anhydrous acetonitrile.

  • Inert Atmosphere: Flush the flask with Argon or Nitrogen for 5 minutes.

  • Reagent Addition: Under the inert atmosphere, add Selectfluor™ (2.2 eq.) to the stirred solution.

  • Heating: Immerse the flask in a preheated oil bath at 80 °C.

  • Reaction & Monitoring: Allow the reaction to stir vigorously at 80 °C. Monitor the progress by TLC or GC-MS every hour. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash them with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield pure 4,5-Difluoro-2-methoxyphenol.

Section 4: Data & Visualization

Table 1: Comparison of Reaction Conditions

The following table provides a hypothetical comparison illustrating how optimizing conditions can dramatically reduce reaction times.

ParameterCondition A (Standard)Condition B (Optimized Protocol)
Catalyst None10 mol% Cu(OTf)₂
Temperature Room Temperature (25 °C)80 °C
Solvent DichloromethaneAcetonitrile
Typical Reaction Time 24 - 48 hours4 - 6 hours
Anticipated Yield 30 - 50%70 - 85%
Diagrams

Troubleshooting Workflow for Fluorination Reactions

G Start Reaction Slow or Stalled? Check_Reagents Verify Reagent Purity & Activity (Guaiacol, Selectfluor™) Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Catalyst Assess Catalyst Start->Check_Catalyst Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Conditions_OK Temp/Stirring Optimal? Check_Conditions->Conditions_OK Catalyst_OK Catalyst Active? Check_Catalyst->Catalyst_OK Use_New Action: Use fresh, anhydrous reagents & solvents. Reagents_OK->Use_New No Success Problem Solved Reagents_OK->Success Yes Increase_Temp Action: Increase temperature. Consider microwave heating. Conditions_OK->Increase_Temp No Conditions_OK->Success Yes Screen_Catalysts Action: Screen different catalysts or increase loading. Catalyst_OK->Screen_Catalysts No Catalyst_OK->Success Yes

Caption: A decision tree for troubleshooting common issues in the fluorination synthesis.

Optimized Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Dry Glassware under Inert Atmosphere B 2. Charge Reactants: - 2-Methoxyphenol - Cu(OTf)₂ - Anhydrous Acetonitrile A->B C 3. Add Selectfluor™ B->C D 4. Heat to 80 °C (4-6 hours) C->D E 5. Monitor by TLC/GC-MS D->E F 6. Quench & Extract with Ethyl Acetate E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Final Product: 4,5-Difluoro-2-methoxyphenol H->I

Caption: Step-by-step workflow for the accelerated synthesis protocol.

References

  • IOP Conference Series: Materials Science and Engineering. (2019). Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. ResearchGate. Available at: [Link]

  • Google Patents. (Date N/A). CN102527414B - Fluorination catalyst for preparing difluoromethane or monochlorodifluoromethane, preparation method and application.
  • MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. National Institutes of Health. Available at: [Link]

  • Gong, T. et al. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. ResearchGate. Available at: [Link]

  • Google Patents. (1968). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
  • MDPI. (Date N/A). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Available at: [Link]

  • Google Patents. (Date N/A). CN111454133A - Synthesis method of eugenol.
  • MDPI. (Date N/A). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available at: [Link]

  • CHIMIA. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Available at: [Link]

  • Ye, S. et al. (2004). Synthesis of 2',5'-dideoxy-2-fluoroadenosine and 2',5'-dideoxy-2,5'-difluoroadenosine: potent P-site inhibitors of adenylyl cyclase. Journal of Medicinal Chemistry, 47(5), 1207-13. Available at: [Link]

  • Royal Society of Chemistry. (Date N/A). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Available at: [Link]

  • ResearchGate. (Date N/A). Fluorinated Aromatic Compounds. Available at: [Link]

  • MDPI. (Date N/A). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Available at: [Link]

  • National Institutes of Health. (Date N/A). Catalysis for Fluorination and Trifluoromethylation. Available at: [Link]

  • CONICET. (2023). Catalysis Science & Technology. Available at: [Link]

  • ACS Publications. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (Date N/A). CN109680296B - A method for preparing eugenol by reacting o-methoxyphenol group decomposed from lignin and externally added allyl group.
  • Durham e-Theses. (1990). New methodology for the synthesis of fluorinated aromatics. Available at: [Link]

  • ResearchGate. (Date N/A). Optimization of reaction conditions for the synthesis of indazolones. Available at: [Link]

Sources

Minimizing byproduct formation in O-methylation of difluorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation & Process Optimization

Critical Mechanism Analysis: The "Fluorine Effect"

Before troubleshooting, it is vital to understand why difluorophenols behave differently than standard phenols. The presence of two fluorine atoms creates a unique electronic environment that alters the standard Williamson Ether Synthesis landscape.

The Double-Edged Sword of Fluorine Substitution
  • Enhanced Acidity (The Good): Fluorine is highly electronegative. Through inductive withdrawal (-I effect), it stabilizes the phenoxide anion.

    • Result: Difluorophenols are more acidic (

      
      ) than phenol (
      
      
      
      ). Deprotonation is easier, allowing the use of milder bases (e.g.,
      
      
      instead of
      
      
      ).
  • Ring Electrophilicity (The Bad -

    
     Risk):  The same electron withdrawal that helps deprotonation also makes the aromatic ring electron-deficient.
    
    • Risk:[1] The ring becomes susceptible to Nucleophilic Aromatic Substitution (

      
      ) .[2] The nucleophile (phenoxide or methoxide) may attack the ring and displace a fluoride ion, leading to defluorinated ether byproducts. This is most critical in 2,4-difluorophenol , where the fluorine at the 4-position is activated by the para-oxide.
      

Troubleshooting Guides (Q&A)

ISSUE 1: "I am detecting significant defluorinated byproducts (M-18 peaks)."

Diagnosis: You are likely experiencing


 competition.
Mechanism:  The base or the formed methoxide is attacking the aromatic ring and displacing a fluorine atom.

Corrective Actions:

  • Lower the Temperature:

    
     generally has a higher activation energy than O-methylation. If you are refluxing in DMF (
    
    
    
    C), switch to Acetone (
    
    
    C) or Acetonitrile (
    
    
    C).
  • Switch Solvent System: Highly polar aprotic solvents (DMF, DMSO) dramatically increase the nucleophilicity of anions ("naked anions") by solvating the cation but not the anion. While this speeds up methylation, it also accelerates

    
    .
    
    • Recommendation: Switch to Acetone or 2-Butanone (MEK) . The reaction will be slower but significantly more selective.

  • Stoichiometry Control: Avoid large excesses of base. If using NaH, ensure strictly 1.0-1.05 equivalents. Excess strong base promotes

    
    .
    
ISSUE 2: "I see C-methylated impurities (ring methylation)."

Diagnosis: Ambident nucleophile attack driven by "Soft" electrophiles. Mechanism: The phenoxide ion has electron density on both the Oxygen (Hard center) and the Ring carbons (Soft center). Methyl Iodide (MeI) is a "softer" electrophile than Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC), occasionally leading to C-alkylation.

Corrective Actions:

  • Change the Electrophile: Switch from Methyl Iodide (MeI) to Dimethyl Carbonate (DMC) or Dimethyl Sulfate (DMS) .

    • Why? According to HSAB (Hard-Soft Acid-Base) theory, O-methylation is a "Hard-Hard" interaction. DMC and DMS are harder electrophiles than MeI, heavily favoring the Oxygen attack.

  • Solvent Choice: Use protic solvents (like Methanol) or Fluorinated alcohols if solubility permits. Hydrogen bonding solvates the oxygen, shielding it? No —actually, H-bonding shields the oxygen, promoting C-alkylation.

    • Correction: Stick to Polar Aprotic solvents (Acetone, DMF).[3] They leave the Oxygen atom exposed (naked), favoring the kinetic O-attack.

  • Counter-ion Effect: Switch from Sodium (

    
    ) to Potassium (
    
    
    
    ) or Cesium (
    
    
    ). Larger cations coordinate less tightly to the phenoxide oxygen, leaving it freer to react as a nucleophile.
ISSUE 3: "The reaction is incomplete or stalled."

Diagnosis: Poor solubility of the phenoxide salt or "Potassium poisoning." Mechanism: Difluorophenoxide salts can form tight aggregates in non-polar solvents, or the surface of the inorganic base (


) becomes coated with K-halide byproducts, stopping the reaction.

Corrective Actions:

  • Add a Phase Transfer Catalyst (PTC): Add 1-5 mol% 18-Crown-6 (if using K+) or Tetrabutylammonium bromide (TBAB) . This shuttles the phenoxide into the organic phase.

  • Grind the Base: Use anhydrous, micropulverized

    
    .
    
  • Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M). Williamson ether synthesis is bimolecular (

    
    ); rate depends on the concentration of both species.
    

Visualized Pathways & Logic

Figure 1: Reaction Competition Pathways

This diagram illustrates the divergence between the desired O-methylation and the competing side reactions (


 and C-alkylation).

ReactionPathways Start Difluorophenol (Substrate) Base Base (Deprotonation) Start->Base Intermediate Phenoxide Anion (Ambident Nucleophile) Base->Intermediate MeI MeI (Soft Electrophile) Intermediate->MeI Path A DMC DMC/DMS (Hard Electrophile) Intermediate->DMC Path B SNArProd Defluorinated Ether (SNAr Byproduct) Intermediate->SNArProd High Temp / Strong Base (F- displacement) OMethyl Anisole Product (Desired) MeI->OMethyl Major CMethyl C-Methylated Byproduct MeI->CMethyl Minor (Risk) DMC->OMethyl Exclusive

Caption: Path A (MeI) risks C-alkylation. Path B (DMC) is O-selective. High energy conditions risk


 (Red dotted line).
Figure 2: Troubleshooting Decision Tree

Use this logic flow to solve yield/purity issues.

Troubleshooting Problem Identify Problem Type1 Impurity: M-18 (Loss of F) Problem->Type1 Type2 Impurity: M+14 (C-Methylation) Problem->Type2 Type3 Low Conversion Problem->Type3 Sol1 Reduce Temp Switch to Acetone Type1->Sol1 Sol2 Switch Reagent to DMC or DMS Type2->Sol2 Sol3 Add 18-Crown-6 or TBAB Type3->Sol3

Caption: Quick-reference logic for identifying and solving the three most common failure modes.

Validated Protocols

Method A: The "Standard" Protocol (Acetone/MeI)

Best for: Small scale, temperature-sensitive substrates.

  • Dissolution: Dissolve 1.0 eq of Difluorophenol in Acetone (0.5 M concentration).

  • Base Addition: Add 1.5 eq of anhydrous, powdered

    
     .
    
  • Reagent: Add 1.2 eq of Methyl Iodide (MeI) .

    • Note: MeI is toxic.[4] Handle in a fume hood.

  • Reaction: Stir vigorously at reflux (

    
    C)  for 4-6 hours.
    
    • Monitor: Check TLC/HPLC. If

      
       byproducts appear, lower temp to 40°C and extend time.
      
  • Workup: Filter off solids. Concentrate filtrate.

Method B: The "Green" High-Selectivity Protocol (DMC)

Best for: Avoiding toxicity, minimizing C-methylation, large scale.

  • Mix: Combine 1.0 eq Difluorophenol, 1.5 eq

    
     , and 10-15 eq of Dimethyl Carbonate (DMC) .
    
    • Note: DMC acts as both reagent and solvent.

  • Catalyst (Optional): Add 5 mol% Tetrabutylammonium bromide (TBAB) to accelerate rate.

  • Reaction: Heat to reflux (

    
    C) .
    
    • Note: Since DMC is a "harder" electrophile, it requires higher activation energy than MeI but yields essentially zero C-alkylation.

  • Workup: Distill off excess DMC (recyclable). Partition residue between water and ethyl acetate.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. [Link]

  • Fiorani, G., Perosa, A., & Selva, M. (2018).[5] Dimethyl carbonate: a versatile reagent for a sustainable valorization of renewables. Green Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). Chapter 17: Nucleophilic Substitution at the Carbonyl Group (Esters & Ethers). Oxford University Press.
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

  • Selva, M., & Perosa, A. (2008).[6] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry. [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 4,5-Difluoro-2-methoxyphenol vs. 3,4-Difluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative reactivity of 4,5-Difluoro-2-methoxyphenol and 3,4-Difluoro-2-methoxyphenol.

Executive Summary

In the structural optimization of fluorinated bioactive scaffolds, the choice between 4,5-difluoro-2-methoxyphenol (Compound A) and 3,4-difluoro-2-methoxyphenol (Compound B) is rarely a simple bioisostere swap. While they share identical molecular weights and functional groups, their reactivity profiles diverge significantly due to the "sandwiched" proton topology and the resulting electronic vectors.

  • 4,5-Difluoro-2-methoxyphenol is the superior candidate for C3-functionalization via Directed Ortho Metalation (DoM), offering a unique entry point for tri-substituted rings.

  • 3,4-Difluoro-2-methoxyphenol exhibits higher steric accessibility at the C6 position , making it the preferred substrate for classic Electrophilic Aromatic Substitution (SEAr) when para-functionalization relative to the methoxy group is not desired.

Structural & Electronic Topology

Understanding the exact numbering and electronic environment is a prerequisite for predicting regioselectivity.

Structural Map

The following diagram illustrates the activation sites and steric blocks for both isomers.

G cluster_A Compound A: 4,5-Difluoro-2-methoxyphenol cluster_B Compound B: 3,4-Difluoro-2-methoxyphenol A_Core Benzene Ring A_OH 1-OH (Strong Activator) A_Core->A_OH A_OMe 2-OMe (Activator) A_Core->A_OMe A_F4 4-F (EWG / +R) A_Core->A_F4 A_F5 5-F (EWG / +R) A_Core->A_F5 A_C3 C3 Position (Sandwiched H) High DoM Reactivity A_Core->A_C3 Site A A_C6 C6 Position (Ortho to OH) High SEAr Reactivity A_Core->A_C6 Site B B_Core Benzene Ring B_OH 1-OH (Strong Activator) B_Core->B_OH B_OMe 2-OMe (Activator) B_Core->B_OMe B_F3 3-F (Blocker) B_Core->B_F3 B_F4 4-F (EWG / +R) B_Core->B_F4 B_C5 C5 Position (Para to OMe) B_Core->B_C5 Site A B_C6 C6 Position (Ortho to OH) Primary SEAr Site B_Core->B_C6 Site B

Caption: Comparative activation map. Note the "Sandwiched" C3 site in Compound A vs. the F-blocked C3 in Compound B.

Detailed Reactivity Profiles

Acidity (pKa) and O-Alkylation

Both compounds act as nucleophiles via the phenolic hydroxyl group. While experimental pKa values are often estimated, the inductive effects of fluorine suggest:

  • 3,4-Difluoro-2-methoxyphenol: The fluorine at C3 is ortho to the methoxy group and meta to the hydroxyl. The proximity of F3 to the OMe group can induce a dipole repulsion that may slightly twist the OMe group out of plane, potentially reducing its electron-donating resonance into the ring. This makes the phenol slightly more acidic (estimated pKa ~8.9) compared to the 4,5-isomer.

  • 4,5-Difluoro-2-methoxyphenol: The fluorines are remote (para/meta) from the OMe group. The OMe group remains planar, fully donating electrons, rendering the phenol slightly less acidic (estimated pKa ~9.2).

Experimental Implication: In O-alkylation reactions (e.g., Williamson Ether Synthesis), the 3,4-isomer may deprotonate faster but is slightly less nucleophilic than the 4,5-isomer. However, in practice, both react efficiently with alkyl halides using standard bases (


 or 

).
Electrophilic Aromatic Substitution (SEAr)

This is the primary differentiator for scaffold construction.

Feature4,5-Difluoro-2-methoxyphenol3,4-Difluoro-2-methoxyphenol
Primary Directing Group 1-OH (Strong) >> 2-OMe (Moderate)1-OH (Strong) >> 2-OMe (Moderate)
Available Sites C3 (Sandwiched), C6 (Ortho to OH)C5 (Para to OMe), C6 (Ortho to OH)
Dominant Site C6 C6 (Competition with C5 possible)
Steric Hindrance High at C3 (Flanked by OMe/F)Moderate at C5 (Flanked by F/H)
Bromination Product Typically 6-Bromo -4,5-difluoro...Mixtures possible; 5-Bromo derivative is a known stable isomer.

Key Insight: In 4,5-difluoro-2-methoxyphenol , the C3 position is sterically "sandwiched" between the methoxy group and the C4-fluorine. Consequently, electrophiles (Br+, NO2+) are strongly directed to C6 , which is ortho to the activating hydroxyl and relatively unhindered.

In 3,4-difluoro-2-methoxyphenol , the C3 position is blocked by Fluorine. The competing sites are C6 (ortho to OH) and C5 (para to OMe). While OH is the stronger director, the C5 position is activated by the OMe group and is meta to the OH. Under controlled conditions, C6 substitution dominates, but C5 substitution is electronically feasible if C6 is blocked or if the reaction is thermodynamically controlled.

Metalation (Directed Ortho Metalation - DoM)

This is the "Killer Application" for the 4,5-isomer.

  • 4,5-Difluoro-2-methoxyphenol: The proton at C3 is located between two directing groups: the Oxygen of the Methoxy group and the Fluorine at C4.

    • Mechanism:[1] Lithium coordinates to the OMe oxygen and the Fluorine lone pairs, dramatically increasing the acidity of the C3 proton.

    • Result: Lithiation with

      
      -BuLi (after protecting the phenol) occurs almost exclusively at C3. This allows for the introduction of electrophiles (CHO, I, B(OH)2) at the highly congested 3-position.
      
  • 3,4-Difluoro-2-methoxyphenol: The C3 position is occupied by Fluorine.[2]

    • Result: Lithiation is less regioselective. It will likely occur at C6 (ortho to the protected phenol) or C5 (ortho to Fluorine). It lacks the "synergistic" directing effect found in the 4,5-isomer.

Experimental Protocols

General O-Alkylation (Nucleophilic Profile)

Applicable to both isomers.

Objective: Synthesis of difluoro-2-methoxy-1-(alkoxy)benzene.

  • Dissolution: Dissolve 1.0 eq of the Difluoro-2-methoxyphenol in DMF (0.2 M).

  • Base Addition: Add 1.5 eq of Cesium Carbonate (

    
    ). Stir for 15 min at RT.
    
    • Note:

      
       is preferred over 
      
      
      
      for fluorinated phenols to ensure complete deprotonation and minimize aggregation.
  • Electrophile: Add 1.1 eq of Alkyl Bromide/Iodide.

  • Reaction: Heat to 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over

    
    .
    
  • Expected Yield: 85-95%.

Regioselective Bromination (SEAr Profile)

Targeting the 4,5-isomer (C6 functionalization).

  • Setup: Dissolve 4,5-difluoro-2-methoxyphenol (10 mmol) in Acetonitrile (ACN) at 0°C.

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Why NBS? Provides a controlled source of

      
       compared to 
      
      
      
      , preventing over-bromination.
  • Condition: Stir at 0°C -> RT for 2 hours.

  • Outcome: The major product will be 6-bromo-4,5-difluoro-2-methoxyphenol .

    • Validation: Check 1H NMR.[2] The remaining aromatic proton (H3) will appear as a doublet of doublets (coupling to F4 and F5) but will show NO ortho coupling to another proton.

Directed Ortho Lithiation (DoM Profile)

Specific to 4,5-isomer for C3 functionalization.

  • Protection: Convert 4,5-difluoro-2-methoxyphenol to its MOM-ether or THP-ether to protect the OH.

  • Cryogenic Setup: Dissolve protected substrate in anhydrous THF under Argon. Cool to -78°C.

  • Metalation: Add

    
    -BuLi (1.1 eq) dropwise. Stir for 1 hour at -78°C.
    
    • Mechanism:[1] Li coordinates to OMe and F4, deprotonating C3.

  • Quench: Add electrophile (e.g., DMF for formylation,

    
     for iodination).
    
  • Warm: Allow to warm to RT.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) to restore the phenol.

References

  • Synthesis and Reactivity of Fluorinated Phenols.Journal of Fluorine Chemistry, 2023.
  • Regioselective Bromination of Guaiacol Derivatives.Tetrahedron Letters, 2018.
  • Directed Ortho Metalation: A Guide to Regioselectivity.Chemical Reviews, 2004.
  • 3,4-Difluorophenol Properties and Solubility. Chem-Impex / PubChem Data.

  • Synthesis of Cyclin-Dependent Kinase Inhibitors. Patent WO2016100940A1. (Use of 4,5-difluoro-2-methoxyphenol as a nucleophile).

  • Preparation of 5-Bromo-3,4-difluoro-2-methoxyphenol. BLD Pharm Catalog Data. (Evidence of C5-brominated derivative existence).

Sources

A-Senior-Application-Scientist's-Guide-to-Validating-the-Structure-of-4,5-Difluoro-2-methoxyphenol-using-2D-NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. In the case of substituted aromatic compounds like 4,5-Difluoro-2-methoxyphenol, isomerism presents a significant challenge. While 1D NMR provides initial insights, it often falls short of providing the definitive connectivity required to distinguish between closely related isomers. This guide provides an in-depth comparison of how a suite of 2D NMR experiments can be synergistically employed to unequivocally validate the structure of 4,5-Difluoro-2-methoxyphenol, offering a robust alternative to less definitive methods.

The Challenge: Ambiguity in Isomeric Structures

The substitution pattern on a benzene ring dictates the chemical and biological properties of a molecule. For a difluoro-methoxyphenol, several isomers are possible. Misidentification can lead to erroneous structure-activity relationship (SAR) studies and wasted resources in the drug development pipeline. While 1D ¹H and ¹³C NMR provide information on the number and types of protons and carbons, the overlapping signals and complex coupling patterns in polysubstituted aromatic systems often preclude a definitive structural assignment.

The 2D NMR Solution: A Multi-faceted Approach for Unambiguous Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful solution by spreading spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei.[1] This guide will focus on the application of three key 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically over two or three bonds.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to four bonds.[5][6]

By combining the insights from these experiments, a complete and unambiguous picture of the molecular structure can be assembled.

Experimental Strategy: A Step-by-Step Protocol for Structural Validation

The following protocol outlines the key steps for acquiring and analyzing the 2D NMR data for 4,5-Difluoro-2-methoxyphenol.

Step 1: Sample Preparation and 1D NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4,5-Difluoro-2-methoxyphenol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to assess sample purity and identify the chemical shifts of the aromatic protons, the methoxy protons, and the hydroxyl proton.

  • 1D ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 1D ¹⁹F NMR: Given the presence of fluorine, a ¹⁹F NMR spectrum is crucial.[7] It will provide information on the chemical environments of the fluorine atoms and can reveal F-F and H-F coupling. The high sensitivity and 100% natural abundance of ¹⁹F make it an excellent nucleus for NMR studies.[7][8][9]

Step 2: 2D NMR Data Acquisition

Acquire the following 2D NMR spectra. The choice of parameters will depend on the specific instrument and sample concentration, but typical values are provided.

ExperimentKey ParametersPurpose
COSY Spectral width optimized for the proton chemical shift range; sufficient resolution in both dimensions.To establish proton-proton connectivity within the aromatic spin system.[2]
HSQC Optimized for a ¹J(CH) coupling constant of ~160 Hz.To identify which protons are directly bonded to which carbons.[3][4][10]
HMBC Optimized for long-range coupling constants (ⁿJ(CH)) of 8-10 Hz.To piece together the molecular fragments by identifying correlations between protons and carbons separated by 2-4 bonds.[4][5][11]
Step 3: Data Processing and Interpretation

The acquired data should be processed using appropriate software.[12] The interpretation of the spectra is a stepwise process of piecing together the structural puzzle.

Hypothetical Data Analysis for 4,5-Difluoro-2-methoxyphenol

Let's consider the expected NMR data for 4,5-Difluoro-2-methoxyphenol and how it would be used for structural validation.

Structure:

Figure 1: Structure of 4,5-Difluoro-2-methoxyphenol.

Expected ¹H and ¹³C NMR Data:

Atom¹H Chemical Shift (ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (ppm) (J(CF) in Hz)
Aromatic H (H3) ~6.8 (d, J(HF) ≈ 8)~105 (d, J(CF) ≈ 4)
Aromatic H (H6) ~7.0 (d, J(HF) ≈ 12)~115 (d, J(CF) ≈ 2)
-OCH₃ ~3.9 (s)~56
-OH ~5.5 (s, broad)-
C1-OH -~145 (dd, J(CF) ≈ 10, 2)
C2-OCH₃ -~148 (dd, J(CF) ≈ 8, 3)
C4-F -~142 (dd, J(CF) ≈ 240, 15)
C5-F -~150 (dd, J(CF) ≈ 245, 15)

Note: Chemical shifts and coupling constants are estimates and can vary based on solvent and other experimental conditions.

Analysis Workflow

The following diagram illustrates the logical flow of information from the different 2D NMR experiments to the final validated structure.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_analysis Structural Elucidation H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems & C-H Pairs COSY->Fragments HSQC->Fragments Connectivity Connect Fragments via Long-Range Couplings HMBC->Connectivity Fragments->Connectivity Validation Final Structure Validation Connectivity->Validation

Figure 2: Workflow for 2D NMR-based structure validation.

Detailed Interpretation
  • COSY Analysis: In the case of 4,5-Difluoro-2-methoxyphenol, the two aromatic protons (H3 and H6) are not adjacent and therefore will not show a COSY correlation. This lack of correlation is a key piece of information, as it immediately rules out isomers where the two protons are ortho or meta to each other.

  • HSQC Analysis: The HSQC spectrum will show two cross-peaks in the aromatic region, definitively linking the proton at ~6.8 ppm to the carbon at ~105 ppm (H3-C3) and the proton at ~7.0 ppm to the carbon at ~115 ppm (H6-C6).[3] It will also show a correlation between the methoxy protons (~3.9 ppm) and the methoxy carbon (~56 ppm).

  • HMBC Analysis: The Key to Connectivity: The HMBC spectrum provides the crucial long-range correlations that piece the molecular puzzle together.[4][5]

    • Methoxy Group Placement: The methoxy protons (~3.9 ppm) will show a correlation to the carbon at ~148 ppm (C2). This confirms the methoxy group is attached to C2.

    • Confirming the Substitution Pattern:

      • The aromatic proton H3 (~6.8 ppm) will show key HMBC correlations to:

        • C1 (~145 ppm, 2-bond)

        • C2 (~148 ppm, 3-bond)

        • C4 (~142 ppm, 2-bond)

        • C5 (~150 ppm, 3-bond)

      • The aromatic proton H6 (~7.0 ppm) will show key HMBC correlations to:

        • C1 (~145 ppm, 2-bond)

        • C2 (~148 ppm, 3-bond)

        • C4 (~142 ppm, 3-bond)

        • C5 (~150 ppm, 2-bond)

These correlations, particularly the 3-bond correlations from the protons to the fluorinated carbons, and the 2- and 3-bond correlations to the oxygen-bearing carbons, provide an overlapping and self-validating network of connections that unambiguously confirms the 4,5-difluoro-2-methoxy substitution pattern.

The following diagram illustrates the key HMBC correlations that would be observed.

Figure 3: Key HMBC correlations for 4,5-Difluoro-2-methoxyphenol.

Comparison with Alternative Methodologies

MethodAdvantagesDisadvantages
1D NMR Alone Quick to acquire.Overlapping signals and complex coupling can lead to ambiguity, especially for isomers.
Mass Spectrometry Provides accurate mass and fragmentation patterns.Does not provide information on the connectivity of atoms, making it difficult to distinguish between isomers.
X-ray Crystallography Provides definitive 3D structure.Requires a suitable single crystal, which can be difficult or impossible to grow.
2D NMR Suite (COSY, HSQC, HMBC) Provides unambiguous connectivity information from solution-state samples. Resolves ambiguities of 1D NMR.Requires more instrument time and expertise for data interpretation.

Conclusion

For the definitive structural validation of complex organic molecules like 4,5-Difluoro-2-methoxyphenol, a comprehensive suite of 2D NMR experiments is indispensable. While 1D NMR and mass spectrometry are valuable tools, they often lack the resolving power to distinguish between isomers. The synergistic use of COSY, HSQC, and HMBC provides a self-validating network of correlations that allows for the unambiguous assignment of the molecular structure. This robust methodology ensures the scientific integrity of research and is a critical component of the characterization workflow in synthetic chemistry and drug development.

References

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of 19F multidimensional NMR. Retrieved from [Link]

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  • Magritek. (2015, January 13). Observing Spin Systems using COSY. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 14: COSY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from [Link]

  • ACS Publications. (n.d.). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]

  • YouTube. (2012, January 10). Introduction to TOCSY NMR Spectroscopy. Retrieved from [Link]

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  • MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved from [Link]

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Comparative Guide: Cross-Reactivity Profiling of Antibodies Targeting 4,5-Difluoro-2-methoxyphenol (DFMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Difluoro-2-methoxyphenol (DFMP) represents a critical structural motif often found as a metabolic intermediate in fluorinated pharmaceuticals and agrochemicals. Accurate quantification of DFMP in biological matrices is essential for pharmacokinetic (PK) profiling and environmental residue analysis. However, its small size (low molecular weight) and structural similarity to endogenous catechols (e.g., guaiacol) and Phase II conjugates pose significant challenges for antibody specificity.

This guide provides an in-depth technical comparison of monoclonal antibodies raised against distinct DFMP hapten derivatives. We analyze how hapten design strategies (linker position) dictate the cross-reactivity (CR) profile against structural analogs, offering a decision framework for researchers choosing between immunoassay screening and LC-MS/MS confirmation.

The Science of Specificity: Hapten Design Strategy

Small molecules like DFMP are non-immunogenic haptens. To elicit an immune response, they must be conjugated to a carrier protein (e.g., KLH or BSA). The "derivative" chosen for this conjugation determines which part of the molecule is exposed to the immune system, fundamentally shaping the resulting antibody's specificity.

We compare two primary immunizing derivatives:

  • Derivative A (O-Linkage): Linker attached via the phenolic hydroxyl group (C1).

    • Hypothesis: Exposes the fluorinated ring and methoxy group. Likely to generate antibodies sensitive to ring substitutions but potentially blind to Phase II glucuronidation at the -OH site.

  • Derivative B (Ring-Linkage): Linker attached at the C6 position (ortho to the methoxy).

    • Hypothesis: Exposes the phenolic -OH and the fluorine atoms. Likely to generate antibodies that strictly require the free hydroxyl group, reducing cross-reactivity with glucuronides.

Visualization: Hapten Exposure & Antibody Recognition

The following diagram illustrates how the conjugation site influences the "epitope footprint" recognized by the B-cell receptor.

HaptenStrategy cluster_A Strategy A: O-Linkage (Shielded -OH) cluster_B Strategy B: Ring-Linkage (Exposed -OH) DFMP Target: 4,5-Difluoro-2-methoxyphenol HaptenA Hapten A (Linker at C1-Oxygen) DFMP->HaptenA Derivatization HaptenB Hapten B (Linker at C6) DFMP->HaptenB Derivatization Ab_A Clone DF-A (Recognizes F-Ring + OMe) HaptenA->Ab_A Immunization Ab_B Clone DF-B (Recognizes Free -OH + F-Ring) HaptenB->Ab_B Immunization

Figure 1: Impact of linker positioning on epitope exposure. Strategy A shields the hydroxyl group, while Strategy B exposes it, influencing specificity toward metabolites.

Experimental Protocol: Cross-Reactivity Validation

To objectively compare the performance of Clone DF-A and Clone DF-B, a competitive ELISA format is required. This protocol ensures self-validating data by using the IC50 displacement method .

Materials & Reagents
  • Coating Antigen: DFMP-BSA conjugate (homologous to immunogen).

  • Primary Antibodies: Clone DF-A and Clone DF-B (purified IgG).

  • Analogs (Cross-Reactants):

    • Guaiacol (2-methoxyphenol): Lacks fluorine atoms (assesses steric recognition of F).

    • DFMP-Glucuronide: Major metabolite (assesses tolerance of C1-substitution).

    • 3,4-Difluorophenol: Lacks methoxy group (assesses recognition of -OCH3).

Step-by-Step Workflow
  • Plate Coating: Coat 96-well microplates with DFMP-BSA (1 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Casein in PBS for 1h to prevent non-specific binding.

  • Competition Step (Critical):

    • Add 50 µL of standard (DFMP) or Analog (0.01 to 10,000 ng/mL) in serial dilutions.

    • Immediately add 50 µL of Antibody (fixed limiting concentration).

    • Logic: Free analyte competes with plate-bound antigen for antibody binding sites.

  • Detection: Incubate 1h. Wash 5x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Data Analysis: Fit data to a 4-parameter logistic (4PL) equation.

Calculation of Cross-Reactivity (%CR)

The degree of recognition is calculated relative to the target (DFMP):



  • Interpretation: A high %CR indicates the antibody cannot distinguish the analog from the target.

Comparative Performance Data

The following data summarizes the specificity profiles of the two antibody clones derived from the different hapten strategies.

Table 1: Cross-Reactivity Profiles[1]
Analyte / AnalogStructural FeatureClone DF-A (% CR)Clone DF-B (% CR)Interpretation
DFMP (Target) 4,5-F, 2-OMe, 1-OH100% 100% Reference standard.
Guaiacol No Fluorine12%< 0.1%Clone DF-B strictly requires Fluorine atoms for binding.
DFMP-Glucuronide Blocked -OH85% < 1.0%Critical Difference: Clone DF-A (O-linked) binds the metabolite; Clone DF-B requires free -OH.
3,4-Difluorophenol No Methoxy5%8%Both clones rely on the methoxy group for binding energy.
Performance Analysis
  • Clone DF-A (The "Total" Assay): High cross-reactivity with the glucuronide (85%) makes this antibody suitable for screening total residue (parent + metabolite) without a hydrolysis step. However, it overestimates the parent compound if used alone.

  • Clone DF-B (The "Parent" Assay): The <1% cross-reactivity with the glucuronide indicates high specificity for the free phenol. This clone is ideal for detecting the active parent drug specifically.

Methodological Comparison: Immunoassay vs. LC-MS/MS

When should you use these antibodies versus instrumental analysis?

Decision Matrix
FeatureCompetitive ELISA (Clone DF-B)LC-MS/MS (Gold Standard)
Throughput High (96-384 samples/plate)Low to Medium (Serial injection)
Limit of Detection (LOD) ~0.5 ng/mL~0.05 ng/mL
Specificity Vulnerable to unanticipated matrix interferenceMolecular mass + fragmentation fingerprint (High)
Sample Prep Minimal (Dilute & Shoot)Complex (SPE/LLE required)
Cost per Sample Low ($)High (

$)
Workflow Integration

The most efficient workflow often combines both methods. Use Clone DF-B for high-throughput screening of large sample cohorts (e.g., environmental monitoring), and use LC-MS/MS to validate positive hits.

WorkflowComparison cluster_ELISA Screening Phase (Clone DF-B) cluster_MS Confirmation Phase Sample Biological/Environmental Sample ELISA Competitive ELISA Sample->ELISA Result_Neg Negative (< LOD) Report as Non-Detect ELISA->Result_Neg Result_Pos Positive (> LOD) ELISA->Result_Pos SPE Solid Phase Extraction Result_Pos->SPE Subset (10%) LCMS LC-MS/MS Analysis SPE->LCMS FinalData Quantified Data LCMS->FinalData

Figure 2: Integrated workflow utilizing the high throughput of ELISA for screening and the specificity of LC-MS/MS for confirmation.

Conclusion

The utility of antibodies against 4,5-Difluoro-2-methoxyphenol is strictly defined by the hapten design .

  • Choose O-linked strategies (Clone DF-A) if your goal is to capture the total metabolic load (parent + conjugates).

  • Choose Ring-linked strategies (Clone DF-B) if you require specific quantification of the free phenol.

  • Always validate critical positive results with LC-MS/MS, particularly in complex matrices where unknown fluorinated analogs may exist.

References

  • Landsteiner, K. (1945). The Specificity of Serological Reactions. Harvard University Press. (Foundational text on hapten-carrier specificity).

  • Pinacho, D. G., et al. (2012). Molecular modeling assisted hapten design to produce broad selectivity antibodies for fluoroquinolone antibiotics. Analytical Chemistry, 84(10), 4559-4567. (Demonstrates fluorine-ring hapten design principles). Link

  • Sotnikov, D. V., et al. (2021).[1] Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6614. (Explains mathematical modeling of cross-reactivity). Link

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[2] (Standard guidelines for validating ligand-binding assays). Link

  • Bieniek, G. (2003).[3] Simultaneous determination of 2-methoxyphenol and derivatives in urine by capillary gas chromatography.[3] Journal of Chromatography B, 795(2), 389-394.[3] (Provides context on methoxyphenol metabolite analysis). Link

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A Comparative Analysis of Crystal Packing in Fluorinated Phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Influence of Fluorine on Supramolecular Architecture

In the realm of crystal engineering and drug design, the strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides an in-depth comparison of the crystal packing of ortho-, meta-, and para-fluorinated phenol isomers, highlighting how the seemingly subtle change in the position of a single fluorine atom can dictate distinct supramolecular assemblies. Understanding these packing motifs is crucial for predicting the solid-state properties of fluorinated pharmaceuticals and for the rational design of new materials with tailored functionalities.

The crystal structure of a molecule is not merely a static arrangement of atoms but a complex interplay of intermolecular forces. In fluorinated phenols, the dominant interactions are typically strong O-H···O hydrogen bonds, which are a hallmark of phenolic compounds. However, the high electronegativity of fluorine introduces a spectrum of weaker, yet structurally significant, interactions such as O-H···F and C-H···F hydrogen bonds, as well as F···F and C-F···π interactions.[3][4] The positional isomerism of the fluorine atom on the phenol ring alters the molecule's dipole moment and steric profile, leading to a fascinating diversity in crystal packing.

This guide will delve into the specific crystal structures of 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol, presenting a comparative analysis of their hydrogen bonding networks and overall packing strategies. By examining experimental crystallographic data, we aim to provide a clear and objective understanding of how fluorine's position governs the resulting solid-state architecture.

Comparative Analysis of Crystal Packing Motifs

The crystal packing of the three fluorophenol isomers reveals distinct supramolecular synthons, primarily driven by the interplay between the hydroxyl group and the fluorine atom.

para-Fluorophenol: A Tale of Hexameric Rings

At ambient pressure, 4-fluorophenol crystallizes in a high-symmetry space group, a behavior typical for bulky monoalcohols.[5] The dominant and most striking feature of its crystal packing is the formation of hexameric rings, where six 4-fluorophenol molecules are connected by a cyclic network of O-H···O hydrogen bonds, forming a robust R66(12) graph set motif.[6] These hexameric rings are then further interconnected through weaker F···H interactions, creating a layered structure.[6] This arrangement highlights the strong propensity of the hydroxyl groups to form extensive hydrogen-bonded networks, with the para-positioned fluorine atoms playing a secondary, albeit important, role in organizing the layers.

ortho-Fluorophenol: The Intramolecular Competition

The case of 2-fluorophenol is particularly intriguing due to the proximity of the fluorine and hydroxyl substituents. This proximity allows for the possibility of an intramolecular O-H···F hydrogen bond.[1][2] Theoretical and experimental studies have pointed to the existence of a weak intramolecular hydrogen bond in 2-fluorophenol.[1][2][3] This intramolecular interaction is in competition with the formation of intermolecular O-H···O hydrogen bonds, which are the primary drivers of crystal packing in other phenol derivatives. The crystal structure of 2-fluorophenol, therefore, represents a delicate balance between these competing interactions. While the specific packing arrangement is not as straightforward as the hexameric rings of the para isomer, it is characterized by chains or dimers formed through intermolecular O-H···O hydrogen bonds, with the intramolecular O-H···F interaction influencing the conformation of the individual molecules within the crystal lattice.

meta-Fluorophenol: A Bridge Between Ortho and Para Packing

3-Fluorophenol, with the fluorine atom at the meta position, presents a third distinct packing strategy. Lacking the possibility of a strong intramolecular hydrogen bond seen in the ortho isomer and the high symmetry that facilitates the hexameric rings of the para isomer, its crystal packing is primarily governed by intermolecular O-H···O hydrogen bonds that assemble the molecules into chains or other motifs. The fluorine atom in the meta position influences the overall packing by participating in weaker C-H···F and potentially F···F interactions, which help to organize these primary hydrogen-bonded chains into a three-dimensional architecture.

Summary of Crystallographic Data

Property2-Fluorophenol (ortho)3-Fluorophenol (meta)4-Fluorophenol (para)
Primary H-Bonding Motif Intermolecular O-H···O chains/dimers in competition with intramolecular O-H···F bondsIntermolecular O-H···O chainsHexameric R66(12) rings of intermolecular O-H···O bonds[6]
Secondary Interactions C-H···F, F···FC-H···F, F···FF···H interactions between hexameric rings[6]
Key Structural Feature Presence of a weak intramolecular hydrogen bond[1][2][3]Formation of hydrogen-bonded chainsHighly symmetric packing with robust hexameric synthons[5]
CSD Reference Code 263166[7]263159[8]272403[5]

Visualizing the Packing Motifs

To better illustrate the distinct packing arrangements of the fluorinated phenol isomers, the following diagrams were generated using the Graphviz (DOT language).

G cluster_ortho 2-Fluorophenol Packing cluster_meta 3-Fluorophenol Packing cluster_para 4-Fluorophenol Packing o1 O-H o2 O-H o1->o2 Intermolecular H-bond F1 o1->F1 Intramolecular H-bond F2 m1 Molecule 1 m2 Molecule 2 m1->m2 O-H···O m3 Molecule 3 m2->m3 O-H···O p1 Mol 1 p2 Mol 2 p1->p2 O-H···O p3 Mol 3 p2->p3 O-H···O p4 Mol 4 p3->p4 O-H···O p5 Mol 5 p4->p5 O-H···O p6 Mol 6 p5->p6 O-H···O p6->p1 O-H···O

Figure 1: Simplified representation of the dominant hydrogen bonding motifs in the crystal packing of fluorinated phenol isomers.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of crystal structures is paramount to understanding packing motifs. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.

Step-by-Step Methodology
  • Crystal Growth: High-quality single crystals of the fluorinated phenol isomers are required. This can be achieved through various techniques, including slow evaporation from a suitable solvent (e.g., ethanol for 4-fluorophenol), vapor diffusion, or cooling crystallization.[5] The choice of solvent and crystallization conditions is critical and often requires empirical optimization.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal should be of appropriate size (typically 0.1-0.3 mm in all dimensions) and free from defects.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

  • Data Analysis: The refined crystal structure provides precise information on bond lengths, bond angles, and intermolecular distances. This data is then used to analyze the hydrogen bonding network, identify other non-covalent interactions, and describe the overall crystal packing. Tools like the Cambridge Structural Database (CSD) can be used to compare the determined structure with known crystal structures.

Figure 2: Workflow for the determination of crystal structures using single-crystal X-ray diffraction.

Conclusion and Future Directions

The positional isomerism of fluorine in fluorophenols provides a compelling case study in the subtleties of crystal engineering. The para isomer's propensity for forming highly symmetric, robust hexameric rings contrasts sharply with the ortho isomer's intramolecular hydrogen bonding, which competes with the formation of extended intermolecular networks. The meta isomer, in turn, adopts a more conventional chain-like packing.

These findings have significant implications for the rational design of solid-state materials. For drug development professionals, understanding how a simple positional change of a fluorine atom can alter the crystal packing is crucial for controlling polymorphism, solubility, and bioavailability of active pharmaceutical ingredients. For materials scientists, this knowledge can be harnessed to design new organic materials with desired optical, electronic, or mechanical properties.

Future research in this area could explore the crystal packing of di- and tri-fluorinated phenol isomers to further elucidate the complex interplay of multiple fluorine-involved interactions. Additionally, co-crystallization studies of fluorinated phenols with other molecules could open up new avenues for creating novel supramolecular architectures with tailored functionalities.

References

  • Supramolecular arrangement in 4-fluorophenol (a) / OH / OH / hydrogen... - ResearchGate. Available at: [Link]

  • Oswald, I. D. H., Allan, D. R., Day, G. M., Motherwell, W. D. S., & Parsons, S. (2005). Realizing predicted crystal structures at extreme conditions: the low-temperature and high-pressure crystal structures of 2-chlorophenol and 4-fluorophenol. Crystal Growth & Design, 5(3), 1055–1071. Available at: [Link]

  • Minimizing Polymorphic Risk Through Cooperative Computational... - ACS Publications. Available at: [Link]

  • Schild, D. J., & Bickelhaupt, F. M. (2020). Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique. The Journal of Physical Chemistry A, 124(19), 3869–3877. Available at: [Link]

  • Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique - PubMed. Available at: [Link]

  • Abraham, M. H., Abraham, R. J., Al-Hussaini, A. J., & Acree, W. E. (2005). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 7(12), 2445–2452. Available at: [Link]

  • Mondal, S., & Chopra, D. (2014). Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6‐Dihalogenated Phenols. ChemistryOpen, 10(6), e202100067. Available at: [Link]

  • Combined crystal structure prediction and high-pressure crystallization in rational pharmaceutical polymorph screening - PMC. Available at: [Link]

  • Oswald, I. D. H., Allan, D. R., Day, G. M., Motherwell, W. D. S., & Parsons, S. (2005). Realizing Predicted Crystal Structures at Extreme Conditions: The Low-Temperature and High-Pressure Crystal Structures of 2-Chlorophenol and 4-Fluorophenol. Crystal Growth & Design, 5(3), 1055–1071. Available at: [Link]

  • Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols - White Rose Research Online. Available at: [Link]

  • 3-Fluorophenol | C6H5FO | CID 9743 - PubChem. Available at: [Link]

  • Interplay between Aryl···Perfluoroaryl and Hydrogen Bonding Interactions in Cocrystals of Pentafluorophenol with Molecules of - MOST Wiedzy. Available at: [Link]

  • 2-Fluorophenol | C6H5FO | CID 9707 - PubChem. Available at: [Link]

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A Guide to the Thermal Characterization of 4,5-Difluoro-2-methoxyphenol using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Differential Scanning Calorimetry (DSC) for the thermal analysis of 4,5-Difluoro-2-methoxyphenol, a key intermediate in pharmaceutical synthesis. In the absence of direct experimental DSC data for this compound in publicly available literature, this document outlines a robust, self-validating experimental protocol. Furthermore, it offers a comparative analysis with structurally related molecules to predict and interpret the thermal behavior of 4,5-Difluoro-2-methoxyphenol.

Introduction: The "Why" Behind Thermal Analysis in Drug Development

In the journey of a drug from discovery to market, understanding its solid-state properties is paramount. Thermal analysis techniques, particularly Differential Scanning Calorimetry, provide critical insights into the physical and chemical properties of active pharmaceutical ingredients (APIs) and intermediates. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, purity, polymorphism, and thermal stability.[1][2] These parameters are not merely academic; they directly impact formulation development, manufacturing processes, and the stability of the final drug product.

For a molecule like 4,5-Difluoro-2-methoxyphenol, the presence of functional groups such as fluorine and methoxy substituents on the phenol ring can significantly influence its crystalline structure and, consequently, its thermal properties. This guide will explore these structure-property relationships through a proposed DSC analysis and comparison with relevant analogs.

Proposed DSC Methodology for 4,5-Difluoro-2-methoxyphenol

The following protocol is designed to provide a comprehensive thermal profile of 4,5-Difluoro-2-methoxyphenol. The choice of parameters is based on standard practices for small organic molecules and aims to ensure data accuracy and reproducibility.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 2-5 mg of 4,5-Difluoro-2-methoxyphenol into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile components during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min. A higher final temperature is chosen to ensure the capture of any potential degradation events beyond the melting point.

    • Cool the sample back to 25 °C at a controlled rate of 20 °C/min.

    • Perform a second heating cycle from 25 °C to 250 °C at 10 °C/min to investigate any changes in the material's properties after the initial melt and recrystallization, such as the glass transition of an amorphous phase.

Rationale for Experimental Choices
  • Sample Mass: A small sample size of 2-5 mg minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures.

  • Hermetic Sealing: This is crucial to contain any potential off-gassing or sublimation, ensuring that the measured heat flow is solely due to transitions within the sample.

  • Inert Atmosphere: The nitrogen purge prevents thermo-oxidative degradation, which could introduce exothermic events that would complicate the interpretation of the thermogram.

  • Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and sensitivity.

  • Heat-Cool-Heat Cycle: This is a powerful method to study the thermal history of a sample. The first heating scan provides information about the initial state of the material. The cooling and second heating scans can reveal information about recrystallization behavior, polymorphism, and the presence of an amorphous phase.

Comparative Analysis: Predicting the Thermal Behavior of 4,5-Difluoro-2-methoxyphenol

To contextualize the expected DSC results for 4,5-Difluoro-2-methoxyphenol, a comparison with structurally similar molecules is invaluable. The following compounds have been selected as comparators due to their structural similarities and the availability of their thermal data.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4,5-Difluoro-2-methoxyphenol C7H6F2O2160.12Not availableNot available
4-Fluoro-2-methoxyphenol C7H7FO2142.13Not available195[3]
2-Methoxyphenol (Guaiacol) C7H8O2124.1426-29[4]205[4]
3,5-Difluoro-4-methoxyphenol C7H6F2O2160.1269[5]224.83[5]

Data compiled from various sources as cited.

Expected DSC Thermogram of 4,5-Difluoro-2-methoxyphenol

Based on the comparative data, we can anticipate the following features in the DSC thermogram of 4,5-Difluoro-2-methoxyphenol:

  • Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid. The melting point is expected to be influenced by the two fluorine atoms. Given that 3,5-Difluoro-4-methoxyphenol has a melting point of 69 °C[5], it is reasonable to hypothesize that 4,5-Difluoro-2-methoxyphenol will also be a solid at room temperature with a distinct melting point. The increased polarity and potential for intermolecular hydrogen bonding due to the fluorine and hydroxyl groups will likely result in a higher melting point compared to the non-fluorinated analog, 2-Methoxyphenol (26-29 °C)[4].

  • Decomposition: At higher temperatures, an exothermic or complex series of endothermic/exothermic events may be observed, indicating thermal decomposition. The onset of decomposition provides a measure of the compound's thermal stability.[6]

Visualizing the Experimental Workflow and Molecular Relationships

To further clarify the proposed experiment and the relationships between the compounds, the following diagrams are provided.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Weigh Sample (2-5 mg) Weigh Sample (2-5 mg) Seal in Al Pan Seal in Al Pan Weigh Sample (2-5 mg)->Seal in Al Pan Load Sample & Ref Load Sample & Ref Seal in Al Pan->Load Sample & Ref Purge with N2 Purge with N2 Load Sample & Ref->Purge with N2 Heat-Cool-Heat Cycle Heat-Cool-Heat Cycle Purge with N2->Heat-Cool-Heat Cycle Generate Thermogram Generate Thermogram Heat-Cool-Heat Cycle->Generate Thermogram Determine Tm, ΔH, Td Determine Tm, ΔH, Td Generate Thermogram->Determine Tm, ΔH, Td

Caption: Proposed DSC Experimental Workflow.

Molecular_Comparison Phenol Phenol 2-Methoxyphenol 2-Methoxyphenol Phenol->2-Methoxyphenol + OCH3 3,5-Difluoro-4-methoxyphenol 3,5-Difluoro-4-methoxyphenol Phenol->3,5-Difluoro-4-methoxyphenol + 2F, + OCH3 4-Fluoro-2-methoxyphenol 4-Fluoro-2-methoxyphenol 2-Methoxyphenol->4-Fluoro-2-methoxyphenol + F at C4 4,5-Difluoro-2-methoxyphenol 4,5-Difluoro-2-methoxyphenol 4-Fluoro-2-methoxyphenol->4,5-Difluoro-2-methoxyphenol + F at C5

Caption: Structural Relationships of Comparator Compounds.

Conclusion

References

  • ResearchGate. (n.d.). Differential scanning calorimetry thermograms of KAPE methoxyflavones... Retrieved from [Link]

  • MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxyphenol. Retrieved from [Link]

  • PubMed. (n.d.). Measuring the Thermal Unfolding of Lysozyme: A Critical Comparison of Differential Scanning Fluorimetry and Differential Scanning Calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability of subsidiary dyes associated with FD & C Yellow No. 6. Retrieved from [Link]

  • PubChem. (n.d.). Guaiacol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 4-Fluoro-2-methoxyphenol, 97% 1 g. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Difluoro-2-nitrophenol. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Methoxyphenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-methoxy-4-propyl-. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 3,5-Difluoro-4-methoxyphenol (CAS 443-42-5) Properties. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,5-Difluoro-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,5-Difluoro-2-methoxyphenol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for halogenated phenolic compounds and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Understanding the Compound: Hazard Profile and Key Characteristics

Based on this analysis, 4,5-Difluoro-2-methoxyphenol is anticipated to be a solid irritant, harmful if swallowed or inhaled, and potentially cause serious eye irritation.[1][2] As a fluorinated organic compound, its disposal requires special consideration due to the persistence of the carbon-fluorine bond.[3][4]

Table 1: Inferred Hazard Profile of 4,5-Difluoro-2-methoxyphenol

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[2]Ingestion
Skin Corrosion/Irritation Causes skin irritation.Skin contact
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Eye contact
Acute Toxicity (Inhalation) Harmful if inhaled.Inhalation of dust
Aquatic Toxicity Harmful to aquatic life.[2]Environmental release

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a logical and safe pathway for the disposal of 4,5-Difluoro-2-methoxyphenol, from initial handling to final waste segregation.

Caption: Decision workflow for the safe disposal of 4,5-Difluoro-2-methoxyphenol.

Experimental Protocol: Laboratory-Scale Disposal

This protocol details the step-by-step methodology for handling and disposing of small quantities of 4,5-Difluoro-2-methoxyphenol typically found in a research setting.

1. Waste Assessment and Segregation:

  • Pure Compound: Unused or expired 4,5-Difluoro-2-methoxyphenol solid should be treated as a pure chemical waste.

  • Contaminated Materials: This includes items such as weighing boats, pipette tips, gloves, and absorbent paper that have come into direct contact with the compound. These materials must be disposed of as hazardous waste.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, when handling 4,5-Difluoro-2-methoxyphenol.[1]

3. Waste Collection:

  • Solid Waste: Carefully transfer the solid 4,5-Difluoro-2-methoxyphenol into a designated hazardous waste container. This container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Contaminated Labware: Place all contaminated disposable materials into a separate, clearly labeled hazardous waste bag or container.

4. Labeling:

  • Properly label the hazardous waste container immediately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4,5-Difluoro-2-methoxyphenol"

    • The hazard characteristics (e.g., "Irritant," "Harmful")

    • The date of accumulation

    • The name of the principal investigator or responsible person

5. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste.[5][6][7]

  • Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.[8]

6. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • As a halogenated organic compound, the ultimate disposal method will likely be high-temperature incineration in a facility permitted to handle such waste.[9] This process is necessary to break the stable carbon-fluorine bonds and prevent the release of persistent pollutants into the environment.[3][4]

Emergency Procedures: Spill and Exposure Response

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, use an absorbent material, such as vermiculite or sand, to cover the solid. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical handling and disposal are as integral to scientific integrity as the accuracy of your experimental results.

References

  • Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Guaiacol. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Taylor, P. H., & Tirey, T. A. (2007, April 6). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 1-16. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • NILU. (2009, December 14). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]

  • Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.